molecular formula C10H12O2 B13431997 Phenol, 2-methoxy-3-(2-propenyl)- CAS No. 1941-12-4

Phenol, 2-methoxy-3-(2-propenyl)-

Cat. No.: B13431997
CAS No.: 1941-12-4
M. Wt: 164.20 g/mol
InChI Key: HKHVWTUGAJEQNP-UHFFFAOYSA-N
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Description

Phenol, 2-methoxy-3-(2-propenyl)- is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 2-methoxy-3-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-methoxy-3-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1941-12-4

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-methoxy-3-prop-2-enylphenol

InChI

InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9(11)10(8)12-2/h3-4,6-7,11H,1,5H2,2H3

InChI Key

HKHVWTUGAJEQNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1O)CC=C

Origin of Product

United States

Foundational & Exploratory

Phenol, 2-methoxy-3-(2-propenyl)- structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Phenol, 2-methoxy-3-(2-propenyl)-

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Phenol, 2-methoxy-3-(2-propenyl)-, an intriguing aromatic compound with significant potential in various scientific and industrial domains. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its structure, properties, and applications.

Introduction and Nomenclature

Phenol, 2-methoxy-3-(2-propenyl)- is an organic compound that belongs to the guaiacol family, characterized by a phenol ring substituted with both a methoxy (-OCH₃) group and an allyl (-CH₂-CH=CH₂) group.[1] Its unique substitution pattern, with the allyl group positioned ortho to the hydroxyl group and meta to the methoxy group, distinguishes it from its more common isomer, eugenol (4-allyl-2-methoxyphenol). While both share similar molecular formulas, this structural difference significantly influences their chemical and biological profiles.

This compound is also known by several synonyms, including 3-Allylguaiacol and 3-Allyl-2-methoxyphenol.[1][2] It is recognized for its characteristic warm, spicy odor and is found as a colorless to pale yellow liquid in its pure state.[1] Its presence has been identified in the essential oils of various plants, highlighting its role in natural product chemistry.[1][3]

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's identity is fundamental for any research or development application. The key identifiers and properties are summarized below.

Compound Identification
IdentifierValueReference
IUPAC Name 2-methoxy-3-prop-2-enylphenol[1][2]
CAS Number 1941-12-4[1][2][3]
Molecular Formula C₁₀H₁₂O₂[1][2][3]
Molecular Weight 164.20 g/mol [1][2][3]
Canonical SMILES COC1=C(C=CC=C1O)CC=C[1][2]
InChI InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9(11)10(8)12-2/h3-4,6-7,11H,1,5H2,2H3[1][2]
InChIKey HKHVWTUGAJEQNP-UHFFFAOYSA-N[1][2]
Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological membranes.

PropertyValueConditions / NotesReference
Appearance Colorless to pale yellow liquidPure form[1]
Odor Warm, spicy[1]
Boiling Point 119-120 °Cat 12 Torr[3]
Melting Point 92-93 °C[3]
Density 1.0762 g/cm³at 16 °C[3]
pKa 10.00 ± 0.10Predicted[3]
Octanol/Water Partition Coefficient (logP) 2.129 - 2.6Predicted[2][4]
Water Solubility (logS) -2.21Predicted (in mol/L)[4]

Spectral Analysis for Structural Elucidation

Spectroscopic data is critical for the unambiguous identification and characterization of Phenol, 2-methoxy-3-(2-propenyl)-.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a primary technique for identifying this compound in complex mixtures like essential oils.

  • Molecular Ion Peak (M⁺) : m/z 164, corresponding to the molecular weight of the compound.[2]

  • Major Fragment Ions : Key fragments are observed at m/z 149 and 77.[2] The loss of a methyl group (-CH₃) from the molecular ion results in the peak at m/z 149. The peak at m/z 77 is characteristic of a phenyl group fragment.

A representative diagram illustrating the workflow for compound analysis is provided below.

Caption: Workflow for the extraction and identification of the target compound.

Chemical Reactivity and Synthesis

The reactivity of Phenol, 2-methoxy-3-(2-propenyl)- is governed by its three key functional groups: the phenolic hydroxyl group, the allyl side chain, and the aromatic ring activated by electron-donating groups.

  • Phenolic Hydroxyl Group : This group is acidic (pKa ≈ 10) and can be deprotonated to form a phenoxide ion.[3] This makes it nucleophilic and susceptible to alkylation and esterification reactions to form ethers and esters, respectively.[1] The synthesis of ester derivatives, for instance, has been explored for its isomer to enhance biological activity.[5]

  • Allyl Group : The double bond in the allyl chain can undergo various addition reactions. Furthermore, the allylic position is susceptible to oxidation , which can lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids.[1]

  • Aromatic Ring : The hydroxyl and methoxy groups are electron-donating, activating the benzene ring towards electrophilic aromatic substitution .

Representative Synthesis Protocol: Yamaguchi Esterification

While specific synthesis routes for 3-Allylguaiacol are proprietary or described in specialized literature, its derivatization is key to exploring structure-activity relationships. The Yamaguchi esterification is an effective method for creating esters from phenols, especially when dealing with sterically hindered substrates. Below is a representative protocol adapted for this molecule, based on methodologies used for its isomer.[5]

Objective: To synthesize 3-allyl-2-methoxyphenyl propionate.

Materials:

  • Phenol, 2-methoxy-3-(2-propenyl)-

  • Propionic acid

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Mixed Anhydride Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve propionic acid (1.5 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL).

    • Stir the solution at room temperature for 10 minutes.

    • Add 2,4,6-trichlorobenzoyl chloride (1.5 mmol) dropwise to the solution.

    • Continue stirring at room temperature for 1 hour to ensure the complete formation of the mixed anhydride. The causality here is that the highly reactive acid chloride reacts with the carboxylate to form a mixed anhydride, which is a potent acylating agent.

  • Esterification:

    • In a separate flask, prepare a solution of Phenol, 2-methoxy-3-(2-propenyl)- (1.0 mmol) and DMAP (1.5 mmol) in anhydrous DCM (5 mL). DMAP acts as a hyper-nucleophilic catalyst, accelerating the acylation of the phenolic hydroxyl group.

    • Add the phenol/DMAP solution to the mixed anhydride mixture.

    • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product using column chromatography on silica gel to yield the pure ester. This self-validating protocol includes TLC monitoring and chromatographic purification to ensure the identity and purity of the final product.

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities, making it a molecule of interest for pharmaceutical and agricultural applications.

Known Biological Effects
  • Antimicrobial Activity : It exhibits activity against various bacteria and fungi, positioning it as a potential natural preservative or antimicrobial agent.[1][3]

  • Antioxidant Properties : The phenolic hydroxyl group allows the compound to act as a radical scavenger, suggesting protective effects against oxidative stress.[1]

  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in addressing inflammatory conditions.[1]

  • Anticancer Activity : Studies on 3-Allylguaiacol found in certain essential oils have shown it to possess anticancer properties.[3]

The following diagram illustrates the logical progression from identifying the compound's properties to exploring its potential applications.

Structure to Application Logic node_structure Phenol, 2-methoxy-3-(2-propenyl)- Phenolic -OH Methoxy Allyl node_properties Key Properties Antimicrobial Antioxidant Anti-inflammatory Spicy Aroma node_structure:f0->node_properties:p1 H-donating node_structure:f0->node_properties:p0 Membrane Disruption node_structure:f2->node_properties:p2 Modulates Pathways node_applications Potential Applications Pharmaceuticals (Drug Leads) Agriculture (Natural Pesticides) Food & Fragrance node_properties:p0->node_applications:a1 node_properties:p1->node_applications:a0 node_properties:p2->node_applications:a0 node_properties:p3->node_applications:a2

Caption: Relationship between chemical structure, properties, and applications.

Industrial Applications
  • Flavor and Fragrance : Its pleasant, spicy aroma makes it a valuable component in cosmetics, perfumes, and as a flavoring agent in food products.[1]

  • Pharmaceuticals : The diverse biological activities make it a compelling candidate for further investigation as a scaffold for new therapeutic agents.[1]

  • Agriculture : Its antimicrobial properties suggest potential use as a natural and potentially safer alternative to synthetic pesticides or fungicides.[1]

Toxicology and Safety Overview

Comprehensive toxicological data for Phenol, 2-methoxy-3-(2-propenyl)- is limited. However, information can be inferred from the general class of phenols and its well-studied isomer, eugenol (Phenol, 2-methoxy-4-(2-propenyl)-).

  • General Phenol Toxicity : Acute exposure to phenols can cause irritation to the gastrointestinal and respiratory tracts.[6] Systemic effects may also occur.[6]

  • Eugenol (Isomer) Data : Eugenol exhibits low acute toxicity in animal studies following oral exposure, with LD₅₀ values typically greater than 2000 mg/kg bw in rats.[7] It can cause skin and mucous membrane irritation, especially at high concentrations.[8] It should be noted that while informative, this data is for the 4-allyl isomer and may not be directly extrapolated to the 3-allyl isomer.

Professionals handling this compound should adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, and work in a well-ventilated area.

References

  • Ashnagar, A., et al. (2012). Isolation and characterization of 4-allyl-2-methoxyphenol (eugenol) from clove buds marketed in Tehran city of Iran. International Journal of ChemTech Research, 4(1), 105-109. Retrieved from [Link]

  • Public Health England. (2017). Phenol: toxicological overview. GOV.UK. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2020). Phenol, 2-methoxy-4-(2-propenyl)-: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

  • Tilley Distribution. (n.d.). EUGENOL USP FCC EU NAT. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of compound phenol, 2-methoxy-3-(2-propenyl)-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy-3-(2-propenyl)- (CAS 1941-12-4). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-3-(2-propenyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Eugenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Indonesian Journal of Chemical Science and Technology, 1(1). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Natural Sources of Eugenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenol, 2-methoxy-3-(2-propenyl)-, more commonly known as eugenol, is a phenylpropanoid that is a major constituent of various essential oils.[1] It is a colorless to pale yellow oily liquid with a characteristic spicy, clove-like aroma.[2] This compound is not merely an aromatic novelty; it possesses a range of biologically active properties, including antimicrobial, anti-inflammatory, analgesic, and antioxidant effects, which have led to its extensive use in the pharmaceutical, dental, cosmetic, and food industries.[3][4] Understanding the natural origins of eugenol is paramount for its sustainable sourcing, quality control, and the development of novel applications. This guide provides a comprehensive overview of the primary botanical sources of eugenol, its biosynthesis, and validated methodologies for its extraction and quantification.

Primary Botanical Sources of Eugenol

Eugenol is synthesized by a diverse array of plant species, where it plays a role in defense mechanisms and pollination.[5][6] The concentration of eugenol can vary significantly depending on the plant species, geographical location, cultivation practices, and the specific part of the plant being analyzed.[7]

The most commercially significant source of eugenol is the clove tree (Syzygium aromaticum), where it is found in high concentrations in the buds, leaves, and stems.[2][8] Clove bud oil, in particular, can contain eugenol concentrations ranging from 80-90%.[2] Other prominent natural sources include cinnamon (leaves and bark), nutmeg, and various species of basil.[9][10]

Quantitative Distribution of Eugenol in Various Plant Species

The following table summarizes the eugenol content in several key botanical sources, providing a comparative overview for researchers and developers.

Botanical NameCommon NamePlant PartEugenol Concentration (%)References
Syzygium aromaticumCloveBud80 - 90[2]
Syzygium aromaticumCloveLeaf82 - 88[2]
Syzygium aromaticumCloveStem97.20 - 98.83[11]
Pimenta dioicaAllspiceFruit60 - 90[12]
Pimenta dioicaAllspiceLeaf>90
Cinnamomum tamalaIndian Bay LeafLeafMajor Component[13][14]
Ocimum basilicumSweet BasilLeafVaries (chemotypes exist)[2]
Ocimum tenuiflorumHoly BasilStem56.72[15]
Myristica fragransNutmegSeedSignificant quantities[2]

Biosynthesis of Eugenol: The Phenylpropanoid Pathway

The biosynthesis of eugenol in plants is a fascinating example of specialized metabolic pathways. It originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. L-phenylalanine is then channeled into the phenylpropanoid pathway.

The key steps in the biosynthesis of eugenol are as follows:

  • Deamination of L-Phenylalanine: The pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.

  • Hydroxylation: Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid.

  • Further Hydroxylation and Methylation: Subsequent enzymatic reactions, including hydroxylation and methylation, convert p-coumaric acid into ferulic acid.

  • Formation of Coniferyl Alcohol: Ferulic acid is then converted to coniferyl alcohol through a series of reduction steps.

  • Final Conversion to Eugenol: The final step involves the conversion of coniferyl alcohol to eugenol, a reaction catalyzed by eugenol synthase.

Diagram: Eugenol Biosynthesis Pathway

Eugenol_Biosynthesis Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Ferulic_Acid Ferulic Acid p_Coumaric_Acid->Ferulic_Acid Hydroxylation & Methylation Coniferyl_Alcohol Coniferyl Alcohol Ferulic_Acid->Coniferyl_Alcohol Reduction Eugenol Eugenol Coniferyl_Alcohol->Eugenol Eugenol Synthase

Caption: Simplified overview of the eugenol biosynthesis pathway.

Methodologies for Extraction and Quantification

The accurate extraction and quantification of eugenol from its natural sources are critical for research, quality control, and commercial production. The choice of methodology depends on the research objectives, the nature of the plant material, and the desired purity of the final product.

Experimental Protocol: Steam Distillation for Eugenol Extraction from Cloves

Steam distillation is a widely used and effective method for extracting essential oils, including eugenol, from plant materials. This technique is based on the principle of co-distillation of volatile compounds with steam.

Materials:

  • Whole or ground clove buds (Syzygium aromaticum)

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, still head, condenser, and receiving flask)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Weigh a known amount of clove buds (e.g., 100 g). For increased efficiency, the buds can be coarsely ground.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the plant material into the boiling flask and add a sufficient volume of distilled water to cover the material.

  • Distillation: Heat the boiling flask using the heating mantle. As the water boils, the steam will pass through the plant material, volatilizing the eugenol.

  • Condensation: The steam and eugenol vapor mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.

  • Collection: Collect the distillate, which will be a biphasic mixture of water and the essential oil (hydrosol), in the receiving flask.

  • Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate; the essential oil, being less dense than water, will form the upper layer.

  • Drying: Drain the lower aqueous layer and collect the essential oil. To remove any residual water, add a small amount of anhydrous sodium sulfate and swirl gently.

  • Storage: Decant the dried essential oil into a clean, amber glass vial and store it in a cool, dark place.

Experimental Protocol: Quantification of Eugenol using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like eugenol in complex mixtures.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the components of the essential oil. A typical program might start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute.

  • Injector and Detector Temperatures: Typically set at 250°C.

  • Mass Spectrometer (if used): Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of pure eugenol in a suitable solvent (e.g., ethanol or hexane) at known concentrations to create a calibration curve.

  • Sample Preparation: Dilute the extracted essential oil in the same solvent used for the standards to a concentration within the range of the calibration curve.

  • Injection: Inject a small, precise volume (e.g., 1 µL) of both the standards and the diluted sample into the GC.

  • Data Acquisition: Run the GC-MS analysis according to the established method.

  • Identification: Identify the eugenol peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the pure standard.

  • Quantification: Determine the peak area of eugenol in the sample chromatogram. Using the calibration curve generated from the standards, calculate the concentration of eugenol in the sample.

Diagram: Experimental Workflow for Eugenol Extraction and Analysis

Eugenol_Workflow Plant_Material Plant Material (e.g., Cloves) Extraction Extraction (Steam Distillation) Plant_Material->Extraction Essential_Oil Crude Essential Oil Extraction->Essential_Oil Purification Purification/Drying (Anhydrous Na2SO4) Essential_Oil->Purification Pure_Oil Purified Essential Oil Purification->Pure_Oil Analysis Analysis (GC-MS) Pure_Oil->Analysis Data Data Acquisition (Chromatogram, Mass Spectra) Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Eugenol Concentration Quantification->Result

Sources

3-Allylguaiacol: Physicochemical Architecture & Isomeric Distinction in Drug Design

[1][2]

Molecular Identity & Structural Integrity[1][2]

In the realm of phenylpropanoids, precision in nomenclature is the first line of defense against experimental failure.[2] While Eugenol (4-allylguaiacol) is the industry standard for analgesic and antimicrobial applications, 3-Allylguaiacol (2-methoxy-3-(2-propenyl)phenol) represents a distinct, sterically congested isomer with unique physicochemical behaviors.[1][2]

Unlike its isomers, 3-Allylguaiacol features the allyl group at the meta position relative to the hydroxyl group, but critically, it is situated adjacent to the methoxy group (Position 3).[1][2][3] This creates a "crowded" electronic and steric environment that differentiates its reactivity profile—specifically in chelation and metabolic oxidation—from the more accessible 4-allyl (Eugenol) or 6-allyl (o-Eugenol) isomers.[1][2]

Structural Disambiguation

To ensure experimental validity, researchers must distinguish 3-Allylguaiacol from its structural analogs:

  • 3-Allylguaiacol (Target): 2-methoxy-3-(2-propenyl)phenol.[1][2][4][5][6] (Crowded, adjacent to -OCH₃).[1][2][7]

  • Eugenol: 4-allyl-2-methoxyphenol.[1][2][3] (Para to -OH, major natural isomer).[1][2]

  • Chavibetol: 5-allyl-2-methoxyphenol.[1][2][3][8] (Meta to -OH, Para to -OCH₃).

  • o-Eugenol: 6-allyl-2-methoxyphenol.[1][2][9] (Ortho to -OH, Claisen rearrangement product).[1][2]

IsomerMapcluster_legendSteric EnvironmentGuaiacolGuaiacol Core(1-OH, 2-OMe)Iso33-Allylguaiacol(CAS 1941-12-4)Allyl at Pos 3(Steric Hindrance High)Guaiacol->Iso3Crowded SubstitutionIso4Eugenol(4-Allyl)Allyl at Pos 4(Standard)Guaiacol->Iso4Para-SubstitutionIso6o-Eugenol(6-Allyl)Allyl at Pos 6(H-Bonding Proximity)Guaiacol->Iso6Ortho-Substitution

Figure 1: Structural divergence of Allylguaiacol isomers.[2] Note the proximity of the allyl group to the methoxy moiety in the 3-isomer, creating unique steric shielding.[1][2]

Physicochemical Core Data

The following data aggregates experimental and predicted values essential for formulation and pharmacokinetic modeling. The pKa value of 9.92 is critical; it indicates that 3-Allylguaiacol is slightly more acidic than Eugenol (pKa ~10.[1][2][3]19) due to the inductive influence of the adjacent methoxy group, yet it remains unionized at physiological pH (7.4), facilitating membrane permeability.[1][2]

PropertyValueContext for Drug Development
CAS Registry 1941-12-4Unique identifier (Distinct from Eugenol 97-53-0).[1][2][5]
IUPAC Name 2-methoxy-3-(2-propenyl)phenolDefines substitution pattern.[1][2]
Molecular Weight 164.20 g/mol Low MW favors high bioavailability (Lipinski's Rule of 5).[2]
LogP (Oct/Water) 2.13 – 2.66 (Predicted)Highly lipophilic; suggests rapid BBB penetration and cell membrane traversal.[2]
pKa (Acidic) 9.92 ± 0.10Phenolic hydroxyl ionization.[2] Slightly more acidic than Eugenol.[2]
Water Solubility ~1.44 g/L (Predicted)Low.[2][10] Requires co-solvents (Ethanol, DMSO) or lipid carriers for delivery.[2]
Boiling Point ~250–255°C (Est.)[2]High thermal stability; suitable for GC analysis but requires high inlet temps.[2]
Refractive Index 1.538 (Est.)Quality control parameter for purity verification.[2]

Expert Insight: The slight acidity shift (pKa 9.92 vs 10.[1][2]19) implies that in alkaline extraction protocols (pH > 11), 3-Allylguaiacol will ionize slightly faster than Eugenol, but separation based solely on pKa is inefficient.[1][2] Chromatographic separation is required.[2]

Pharmacokinetics & Reactivity Profile

Metabolic Fate & Oxidation

Like its congeners, 3-Allylguaiacol undergoes Phase I metabolism primarily at the allyl side chain (epoxidation) and the phenolic hydroxyl (glucuronidation).[1][2]

  • Epoxidation: The terminal double bond is susceptible to CYP450-mediated oxidation, forming an epoxide.[1][2] In 3-Allylguaiacol, the steric bulk of the adjacent methoxy group may slow this transformation compared to Eugenol.[1][2]

  • Quinone Methide Formation: A potential toxicity pathway.[2] Oxidation of the phenol can lead to reactive quinone methides, capable of alkylating DNA/proteins.[2]

Chelation Mechanism (Dental & Material Science)

3-Allylguaiacol has been investigated for Zinc Oxide (ZnO) cementation.[1][2] The setting mechanism involves the formation of a chelate ring between the zinc ion, the phenolic oxygen, and the methoxy oxygen.[1][2]

  • Steric Impact: The 3-allyl position crowds the methoxy oxygen.[1][2] This weakens the chelation strength compared to Eugenol, potentially leading to faster setting times but lower compressive strength in biomaterials.[2]

MetabolicPathParent3-Allylguaiacol(Lipophilic)Phase1Phase I: Epoxidation(CYP450 on Allyl chain)Parent->Phase1OxidationPhase2Phase II: Glucuronidation(UGT on Phenolic -OH)Parent->Phase2ConjugationExcretionRenal Excretion(Hydrophilic Conjugate)Phase1->ExcretionPolarity IncreasePhase2->ExcretionHigh Solubility

Figure 2: Predicted metabolic trajectory.[1][2] The phenolic -OH is the primary handle for conjugation, while the allyl chain presents a site for oxidative activation.[1][2]

Experimental Protocols

Purification from Isomeric Mixtures

Synthesis of allylguaiacols often yields mixtures (e.g., Claisen rearrangement of guaiacol allyl ether predominantly yields the 6-allyl isomer, not the 3-allyl).[1][2] 3-Allylguaiacol is often found in specific essential oils (e.g., Hyptis brevipes) or requires targeted synthesis via diazotization.[1][2]

Protocol: Silica Gel Column Fractionation

  • Objective: Isolate 3-Allylguaiacol from Eugenol/Chavibetol traces.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 85:15).[1][2]

    • Note: 3-Allylguaiacol is slightly less polar than Eugenol due to internal shielding of the methoxy oxygen by the allyl group.[1][2] It typically elutes before Eugenol.[2]

Step-by-Step:

  • Load: Dissolve crude oil (1g) in minimal Hexane (2mL). Load onto pre-equilibrated column.[2]

  • Elute: Run isocratic Hexane:EtOAc (95:5) for 3 column volumes.

  • Monitor: Use TLC (Vanillin-H2SO4 stain).[1][2] 3-Allylguaiacol appears as a distinct spot slightly higher (higher Rf) than Eugenol.[1][2]

  • Pool & Dry: Collect fractions, dry over anhydrous Na₂SO₄, and concentrate in vacuo at <40°C (prevent polymerization).

Lipophilicity Determination (Shake-Flask Method)

Objective: Empirically validate LogP for formulation stability.

  • Phase Prep: Saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice versa for 24 hours.

  • Solubilization: Dissolve 3-Allylguaiacol (10mg) in the pre-saturated Octanol phase.

  • Equilibrium: Mix equal volumes of drug-octanol and saturated buffer. Shake for 4 hours at 25°C.

  • Separation: Centrifuge at 3000g for 10 mins.

  • Quantification: Analyze both phases via HPLC-UV (280 nm).

    • Calculation:

      
      [1][2]
      

Drug Development Applications

Antimicrobial Potentiation

Research indicates 3-Allylguaiacol shares the membrane-disrupting capabilities of Eugenol.[1][2] Its lipophilicity allows it to intercalate into bacterial phospholipid bilayers, increasing permeability.[2]

  • Application: Synergistic additive in topical antibiotics to lower MIC (Minimum Inhibitory Concentration) against Gram-negative bacteria.[1][2]

Prodrug Scaffolding

The phenolic hydroxyl group at position 1 is a prime target for esterification.[2]

  • Strategy: Create ester-linked prodrugs (e.g., 3-allylguaiacyl acetate) to mask the phenolic taste and improve stability against oxidation during storage.[1][2] The ester is cleaved by plasma esterases to release the active 3-Allylguaiacol in vivo.[1][2]

References

  • National Institute of Standards and Technology (NIST). (2024).[2] Phenol, 2-methoxy-3-(2-propenyl)- (CAS 1941-12-4) Mass Spectrum & Properties. NIST Chemistry WebBook.[2] [Link][1][2]

  • National Center for Biotechnology Information (NCBI). (2016).[2] Synthesis of Isomers of Eugenol. PubMed Central.[2] [Link]

  • Taylor & Francis Online. (2013).[2] Chemical composition and antimicrobial activity of Hyptis species essential oils. [Link][1][2][11]

  • Chemsrc. (2025).[2][5][9] Physicochemical Properties of Phenol, 2-methoxy-3-(2-propenyl). [Link][1][2]

Biosynthesis Pathway of Eugenol and its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the biosynthetic divergence of eugenol (4-allyl-2-methoxyphenol) and its isomer isoeugenol (2-methoxy-4-propenylphenol). While both compounds share the phenylpropanoid backbone derived from phenylalanine, their terminal biosynthesis relies on a critical "activation-reduction" mechanism involving coniferyl alcohol acetyltransferase (CFAT) and distinct NADPH-dependent reductases: Eugenol Synthase (EGS) and Isoeugenol Synthase (IGS) . This guide details the enzymatic mechanisms, kinetic parameters, and validated protocols for the characterization and metabolic engineering of these pathways.

Part 1: Molecular Foundation & Isomerism

The biological function and industrial application of these phenylpropenes are dictated by the position of the double bond in the propene side chain.

CompoundStructure TypeDouble Bond PositionKey Enzyme
Eugenol Allyl-phenylpropeneC9–C8 (Terminal)Eugenol Synthase (EGS )
Isoeugenol Propenyl-phenylpropeneC8–C7 (Internal)Isoeugenol Synthase (IGS )

Chemical Logic: The biosynthesis does not involve a direct isomerization of eugenol to isoeugenol (or vice versa) in the primary pathway. Instead, both are synthesized independently from a common precursor, coniferyl acetate , via regiospecific hydride attack.

Part 2: The Biosynthetic Pathway

The Upstream Phenylpropanoid Module

The pathway originates from L-phenylalanine . Through the general phenylpropanoid pathway, phenylalanine is deaminated (PAL), hydroxylated (C4H, C3H), and methylated (COMT) to form ferulic acid . This is activated to feruloyl-CoA (4CL) and reduced to coniferyl alcohol via cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD).

The Activation Step: CFAT

Unlike lignin biosynthesis, where coniferyl alcohol is polymerized, volatile phenylpropene synthesis requires an activation step. Coniferyl Alcohol Acetyltransferase (CFAT) transfers an acetyl group from acetyl-CoA to the hydroxyl group of coniferyl alcohol, forming coniferyl acetate .

  • Significance: This acetylation creates a better leaving group (acetate), facilitating the subsequent reductive elimination.

The Divergence: EGS vs. IGS

The final step is catalyzed by NADPH-dependent reductases from the PIP family (Pinoresinol-Lariciresinol Reductase, Isoflavone Reductase, Phenylcoumaran Benzylic Ether Reductase).

  • EGS (e.g., Ocimum basilicum ObEGS1): Catalyzes the displacement of the acetate group with a hydride ion attacking at C7 , shifting the double bond to the terminal C9–C8 position (Eugenol).

  • IGS (e.g., Petunia hybrida PhIGS1): Catalyzes a similar displacement but directs the hydride attack to C9 , resulting in the double bond remaining at C8–C7 (Isoeugenol).

Pathway Visualization

Biosynthesis Phe L-Phenylalanine Ferulic Ferulic Acid Phe->Ferulic General Phenylpropanoid Pathway (PAL, C4H, 4CL, C3H, COMT) ConiferylAlc Coniferyl Alcohol Ferulic->ConiferylAlc CCR, CAD ConiferylAc Coniferyl Acetate (Activated Intermediate) ConiferylAlc->ConiferylAc CFAT (Acetyl-CoA dependent) Eugenol Eugenol (Allyl) ConiferylAc->Eugenol EGS + NADPH (Hydride attack at C7) Isoeugenol Isoeugenol (Propenyl) ConiferylAc->Isoeugenol IGS + NADPH (Hydride attack at C9)

Figure 1: The biosynthetic divergence of eugenol and isoeugenol from the common precursor coniferyl acetate.[1][2][3]

Part 3: Mechanistic Deep Dive (Quinone Methide Intermediate)

The reaction catalyzed by EGS and IGS is not a simple displacement.[2][4] It proceeds via a Quinone Methide (QM) intermediate.

  • Acetate Elimination: The enzyme facilitates the departure of the acetate group from the C9 position (allyl numbering) or C

    
     position.
    
  • QM Formation: This elimination is coupled with the deprotonation of the phenolic hydroxyl (para position), forming a reactive quinone methide intermediate.

  • Regiospecific Reduction: NADPH donates a hydride (

    
    ).
    
    • EGS: Hydride attacks C7 (C

      
      ) , restoring aromatization and pushing the double bond to the terminal C9–C8.
      
    • IGS: Hydride attacks C9 (C

      
      ) , restoring aromatization and keeping the double bond conjugated at C8–C7.
      

Mechanism Substrate Coniferyl Acetate QM Quinone Methide Intermediate Substrate->QM - Acetate - H+ Prod_E Eugenol QM->Prod_E + Hydride (NADPH) at C7 (alpha) Prod_I Isoeugenol QM->Prod_I + Hydride (NADPH) at C9 (gamma)

Figure 2: The Quinone Methide mechanism illustrating the regiospecific hydride attack.

Part 4: Quantitative Enzyme Parameters

The following kinetic data compares the key enzymes from Ocimum basilicum (Basil) and Petunia hybrida (Petunia).

EnzymeSource OrganismSubstrate

(

M)

(

)
pH OptimumReference
ObEGS1 O. basilicumConiferyl Acetate570 - 5100*19.9**6.5[1, 2]
PhIGS1 P. hybridaConiferyl Acetate16000.996.5[1, 3]
PhEGS1 P. hybridaConiferyl Acetate2450.606.5[3]

*Note:


 values vary by assay conditions. High 

suggests these enzymes may require high local substrate concentrations in glandular trichomes. **Reported as

in nmol/sec/mg in some sources; converted where possible.

Part 5: Detailed Experimental Protocols

Protocol A: In Vitro Characterization of EGS/IGS Activity

Objective: Validate enzyme activity from recombinant protein or plant extract.

Reagents:

  • Buffer: 50 mM MES-KOH, pH 6.5 (Critical: EGS activity drops significantly > pH 7.0).

  • Cofactor: 20 mM NADPH (freshly prepared).

  • Substrate: 10 mM Coniferyl Acetate (synthesized chemically from coniferyl alcohol + acetic anhydride, as it is not always commercially stable).

  • Stop Solution: Glacial Acetic Acid or direct solvent extraction.

Workflow:

  • Reaction Mix: In a glass vial, combine:

    • 130

      
      L MES-KOH Buffer (pH 6.5)
      
    • 20

      
      L NADPH (Final conc: 1-2 mM)
      
    • 10

      
      L Coniferyl Acetate (Final conc: 0.5 - 1 mM)
      
    • 20

      
      L Purified Enzyme (1-5 
      
      
      
      g protein) or Crude Extract.
  • Incubation: Incubate at 25°C - 30°C for 30 minutes . (Do not exceed 30°C as some plant synthases are thermolabile).

  • Extraction: Add 200

    
    L n-Hexane . Vortex vigorously for 30 seconds.
    
  • Separation: Centrifuge at 3,000 x g for 2 minutes to separate phases.

  • Analysis: Transfer the upper organic phase (hexane) to a GC vial for GC-MS analysis.

Protocol B: Metabolic Engineering in Yeast (S. cerevisiae)

Objective: Heterologous production of eugenol from phenylalanine.

Strain Construction: Integrate the following gene cassette (promoters such as


 or 

recommended):
  • Upstream: AtPAL2 (Arabidopsis), AtC4H, At4CL1.

  • Midstream: PtCCR, SjCAD (or endogenous yeast ADH6/7 may suffice, but specific CAD is better).

  • Specific: PhCFAT (Petunia Coniferyl Alcohol Acetyltransferase) + ObEGS1 (Basil Eugenol Synthase).

Fermentation Workflow:

  • Inoculation: Inoculate engineered yeast into 5 mL SC-URA (or selective media) with 2% glucose. Grow overnight at 30°C.

  • Induction/Production: Transfer to 50 mL fresh media.

    • Optional Precursor Feeding: Add 1-3 mM Ferulic Acid to bypass upstream bottlenecks if the full pathway is inefficient.

  • Culture: Shake at 200 rpm, 30°C for 48–72 hours.

  • Harvest: Centrifuge cells; collect supernatant (eugenol is largely secreted/volatile).

  • Extraction: Extract supernatant with equal volume of Ethyl Acetate or Hexane.

Protocol C: Analytical Validation (GC-MS)

Objective: Distinguish Eugenol from Isoeugenol.

Instrument Parameters:

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25

    
    m).
    
  • Carrier Gas: Helium at 1 mL/min.

  • Temperature Program:

    • Initial: 50°C (hold 1 min).

    • Ramp: 10°C/min to 200°C.

    • Ramp: 20°C/min to 280°C (hold 3 min).

  • MS Detection: EI mode (70 eV). Scan range 40–400 m/z.

Identification Criteria:

  • Eugenol: Retention Index (RI) ~1356. Major ions: m/z 164 (

    
    ), 149, 131.
    
  • Isoeugenol: Retention Index (RI) ~1450 (Cis) / 1500 (Trans). Major ions: m/z 164 (

    
    ), 149, 131.
    
  • Differentiation: Isoeugenol typically elutes after eugenol on non-polar columns. The fragmentation patterns are similar, so retention time comparison with authentic standards is mandatory.

References

  • Koeduka, T., et al. (2006). Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester. Proceedings of the National Academy of Sciences, 103(26), 10128–10133. Link

  • Louie, G. V., et al. (2007). Structure and reaction mechanism of basil eugenol synthase. PLOS ONE, 2(10), e995. Link

  • Koeduka, T., et al. (2008). The multiple phenylpropene synthases in both Clarkia breweri and Petunia hybrida represent two distinct protein lineages. The Plant Journal, 54(3), 362-374. Link

  • Dexter, R., et al. (2007). Characterization of a petunia acetyltransferase involved in the biosynthesis of the floral volatile isoeugenol. The Plant Journal, 49(2), 265-275. Link

Sources

Methodological & Application

Formulation of 3-Allylguaiacol for pharmaceutical use

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Allylguaiacol (Eugenol) is a phenylpropene exhibiting potent anesthetic, analgesic, anti-inflammatory, and antimicrobial properties. Despite its therapeutic efficacy, its pharmaceutical application is severely limited by low aqueous solubility (approx.[1][2] 2.46 mg/mL) , high volatility , and susceptibility to oxidative degradation .

This guide details three engineered formulation strategies designed to overcome these physicochemical barriers:

  • High-Energy Nanoemulsification for solubility enhancement.

  • Nanoemulgel Integration for mucosal/topical retention.

  • Host-Guest Molecular Encapsulation (Cyclodextrin) for stability and taste masking.

Pre-Formulation Physicochemical Profile

Understanding the molecule is the prerequisite for successful formulation.

PropertyValue / CharacteristicFormulation Implication
Molecular Weight 164.20 g/mol Small molecule; suitable for transdermal permeation.
LogP (Octanol/Water) ~2.27Lipophilic. Requires lipid-based carriers or surfactants (HLB > 10) for aqueous dispersion.
pKa 10.19 (Phenolic H)Weakly acidic. Ionization is negligible at physiological pH; solubility is pH-independent in the neutral range.
Sensitivity Light & OxygenPhenolic group is prone to oxidation (browning). Formulations require antioxidants or opaque packaging.
Volatility High Vapor PressureRequires encapsulation (e.g., inclusion complex) to prevent potency loss during storage.

Protocol A: High-Energy Nanoemulsification

Objective: Create a kinetically stable, translucent oil-in-water (O/W) nanoemulsion with droplet size <100 nm.

Mechanism of Action

We utilize Tween 80 (Polysorbate 80) due to its high HLB value (15.0), which effectively reduces interfacial tension at the oil-water interface. High-energy ultrasonication generates cavitation forces that disrupt coarse droplets into nanometric spheres, preventing Ostwald ripening.

Materials
  • API: 3-Allylguaiacol (Eugenol), purity >99%.

  • Surfactant: Tween 80 (Pharmaceutical Grade).

  • Co-surfactant: PEG 400 or Ethanol (Optional, to increase flexibility of the interfacial film).

  • Aqueous Phase: Deionized Water (Milli-Q).

Step-by-Step Methodology
  • Oil Phase Preparation: Mix Eugenol (5% w/w) with Tween 80 (8-10% w/w). Vortex for 2 minutes until a homogeneous isotropic mixture is formed.

    • Note: A surfactant-to-oil ratio (SOR) of 2:1 is recommended for optimal stability.

  • Aqueous Dispersion: Slowly add Deionized Water (remaining % w/w) to the oil phase under magnetic stirring (500 RPM) for 15 minutes. This forms a Coarse Macroemulsion (milky white).

  • High-Energy Homogenization (Critical Step):

    • Place the coarse emulsion in an ice bath (to prevent heat degradation).

    • Use a Probe Ultrasonicator (e.g., 20 kHz frequency).

    • Settings: 750W, 40% Amplitude, Pulse Mode (5s ON, 5s OFF).

    • Duration: 10–15 minutes.

  • Validation: The final product should be translucent to slightly opalescent (Tyndall effect).

Quality Control Metrics
  • Droplet Size: < 100 nm (measured via Dynamic Light Scattering - DLS).[1][3]

  • Polydispersity Index (PDI): < 0.3 (indicates uniform distribution).

  • Zeta Potential: > |30 mV| (ensures electrostatic repulsion/stability).

Nanoemulsion_Workflow Start Eugenol + Tween 80 Mix Magnetic Stirring (Coarse Emulsion) Start->Mix + Water Sonic Ultrasonication (Cavitation) Mix->Sonic Final Nanoemulsion (<100nm) Sonic->Final 15 min / 20kHz Cool Ice Bath Control Cool->Sonic Temp Control

Figure 1: High-energy ultrasonication workflow for generating stable Eugenol nanoemulsions.

Protocol B: Nanoemulgel Formulation (Topical/Mucosal)

Objective: Thicken the nanoemulsion to allow for topical application or dental packing (e.g., for dry socket treatment).

Rationale

Liquid nanoemulsions have poor retention time on skin/mucosa.[4] Incorporating them into a hydrogel matrix (Carbopol 940) combines the solubility of the emulsion with the viscosity of the gel.

Methodology
  • Gel Base Preparation:

    • Disperse Carbopol 940 (0.75% - 1.0% w/v) in deionized water.

    • Allow to hydrate for 24 hours (swelling phase).[5]

  • Neutralization:

    • Add Triethanolamine (TEA) dropwise while stirring.

    • Target pH: 6.0–7.0.

    • Result: The polymer chains uncoil due to electrostatic repulsion, forming a clear, viscous gel.

  • Integration:

    • Slowly add the Eugenol Nanoemulsion (from Protocol A) to the Carbopol Gel in a 1:1 ratio.

    • Mix using a paddle stirrer at low speed (avoid introducing air bubbles) until homogeneous.

Protocol C: Beta-Cyclodextrin Inclusion Complex

Objective: Molecular encapsulation to mask the pungent taste and protect against oxidation.

Mechanism

Beta-Cyclodextrin (β-CD) has a hydrophilic exterior and a hydrophobic cavity. The lipophilic Eugenol molecule displaces water molecules inside the cavity, forming a stable "Host-Guest" complex.

Methodology (Kneading Method)
  • Why Kneading? Research indicates this method yields higher complexation efficiency for Eugenol compared to co-precipitation.

  • Molar Ratio: 1:1 (Eugenol MW 164.2 : β-CD MW 1135).

  • Paste Formation:

    • Weigh β-CD and place in a mortar.

    • Add a small amount of water/ethanol (1:1 v/v) to create a thick paste.

  • Inclusion:

    • Add Eugenol slowly to the paste while grinding vigorously with a pestle.

    • Knead for 45–60 minutes. The paste consistency may change as the complex forms.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Pulverization: Grind the dried mass and sieve (Mesh #60).

Inclusion_Complex Guest Eugenol (Hydrophobic Guest) Host Beta-Cyclodextrin (Hydrophilic Host) Guest->Host Displaces Water Complex Inclusion Complex (Stable) Guest->Complex Van der Waals Forces Water Enthalpy-rich Cavity Water Host->Water Contains Water->Complex Released (Entropy Gain)

Figure 2: Thermodynamic mechanism of Eugenol encapsulation within Beta-Cyclodextrin.

Analytical Validation (HPLC-UV)

Objective: Quantify Eugenol content and encapsulation efficiency.

  • Column: C18 Reverse Phase (e.g., Cosmosil 5C18-MS-II, 4.6 x 250 mm).

  • Mobile Phase: Methanol : Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 280 nm .

  • Retention Time: Typically ~5–7 minutes.

  • Linearity Range: 10–60 µg/mL (

    
    ).
    

Safety & Toxicity Considerations

  • GRAS Status: Eugenol is Generally Recognized As Safe (FDA).[6]

  • Oral Safety: Safe limit approx. 2.5 mg/kg body weight/day.[7]

  • Mucosal Irritation: Pure Eugenol is cytotoxic to fibroblasts at high concentrations. The Nanoemulsion and Cyclodextrin formulations significantly reduce cytotoxicity by controlling release rates.

References

  • Nanoemulsion Optimization: Preparation of eugenol nanoemulsions for antibacterial activities. (2022).[1][6] RSC Advances.

  • Cyclodextrin Complexation: Comparative Evaluation of β-Cyclodextrin Inclusion Complexes with Eugenol. (2022).[1][6] Pharmaceutics (MDPI).

  • Analytical Method: RP-HPLC Method Development and Validation for Simultaneous Estimation of Thymol, Eugenol and Alliin. (2021). Research Journal of Pharmacy and Technology.

  • Hydrogel Integration: Development of a Nanoemulgel for the Topical Application of Mupirocin (Carbopol Protocol). (2022).[1][6] Gels (MDPI).

  • Toxicity Profile: Biological Properties and Prospects for the Application of Eugenol—A Review. (2021). Molecules (MDPI).

Sources

Troubleshooting & Optimization

Technical Support Center: Allylation of Guaiacol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the allylation of guaiacol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on identifying, understanding, and controlling the formation of side products. Here, we provide in-depth answers to common experimental challenges, troubleshooting advice, and validated protocols to enhance the selectivity and yield of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the allylation of guaiacol?

In the allylation of guaiacol, two main types of products can be formed, arising from the dual nucleophilicity of the guaiacol starting material.

  • O-Allylated Product: The primary target in many syntheses is guaiacol allyl ether (2-methoxyphenyl allyl ether). This product is formed via a Williamson ether synthesis, where the phenoxide ion of guaiacol acts as an oxygen-centered nucleophile and attacks the allyl halide.[1][2]

  • C-Allylated Products: These are isomers of the O-allylated product where the allyl group has been attached directly to the benzene ring. The most common C-allylated product is o-eugenol (6-allylguaiacol), formed via the Claisen rearrangement of the initially formed guaiacol allyl ether.[3][4][5] Other C-allylated isomers, such as eugenol (4-allyl-2-methoxyphenol) and chavibetol (5-allyl-2-methoxyphenol), can also form, though often in smaller amounts depending on the reaction conditions.[6][7]

Q2: I am trying to synthesize guaiacol allyl ether, but my main product is an isomer, o-eugenol. What is happening?

This is a classic and frequently encountered issue. The formation of o-eugenol as the major product indicates that the initially formed guaiacol allyl ether is undergoing a Claisen rearrangement .[8][9] This is a thermally induced[6][6]-sigmatropic rearrangement, a powerful carbon-carbon bond-forming reaction.[10][11]

The reaction proceeds through a concerted, intramolecular mechanism involving a cyclic six-membered transition state.[3] The process is often thermodynamically favorable and becomes significant at elevated temperatures. If your goal is the O-allylated product, your reaction temperature is likely too high, providing the necessary activation energy for the rearrangement.[5][9]

Reaction Pathways Overview

Below is a diagram illustrating the competing pathways in the allylation of guaiacol.

G cluster_0 Initial Reaction cluster_1 Primary Product & Rearrangement cluster_2 Alternative Side Reactions Guaiacol Guaiacol Product_O Guaiacol Allyl Ether (Target Product) Guaiacol->Product_O O-Allylation (Williamson Ether Synthesis) Product_C_Para Eugenol / Chavibetol (Direct C-Allylation) Guaiacol->Product_C_Para Direct C-Allylation (Lewis Acid / High Temp) AllylHalide Allyl Halide + Base Product_C_Ortho o-Eugenol (Rearrangement Product) Product_O->Product_C_Ortho Claisen Rearrangement (Heat, >150°C)

Caption: Competing O-allylation and C-allylation pathways.

Troubleshooting Guide

Q3: How can I suppress the Claisen rearrangement and maximize the yield of guaiacol allyl ether?

Controlling the Claisen rearrangement is paramount for selectively synthesizing the O-allylated product. The key is to maintain conditions that favor the kinetically controlled Williamson ether synthesis over the thermodynamically driven rearrangement.

  • Cause: The Claisen rearrangement is highly dependent on temperature.[3][9] Many standard procedures that call for high temperatures or prolonged heating will inevitably lead to the C-allylated isomer.

  • Solution:

    • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. For the synthesis of guaiacol allyl ether using allyl bromide and K₂CO₃ in acetone, refluxing (around 56°C) is generally sufficient and minimizes rearrangement.[5] Avoid temperatures exceeding 150°C.

    • Minimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material (guaiacol) is consumed, proceed with the workup immediately. Unnecessarily long reaction times, even at moderate temperatures, can promote the rearrangement.

    • Choice of Base and Solvent: Use of a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF at room temperature can rapidly form the phenoxide, allowing for a lower overall reaction temperature.[2]

Q4: My reaction is producing multiple C-allylated isomers (ortho, para) and even diallylated products. How can I improve selectivity?

The formation of multiple isomers and over-allylated products points to issues with reaction control, particularly stoichiometry and the catalytic system.

  • Cause (Multiple C-Isomers): While the thermal Claisen rearrangement predominantly yields the ortho-product, certain conditions, especially with solid acid catalysts like zeolites, can promote direct Friedel-Crafts-type C-allylation at both the ortho and para positions.[7]

  • Cause (Diallylation): Using a large excess of the allylating agent or forcing the reaction to high conversion can lead to further allylation.[6] This can occur on the newly formed phenolic hydroxyl of the C-allylated product or on another position on the aromatic ring.

  • Solution:

    • Control Stoichiometry: Use a molar ratio of allyl halide to guaiacol close to 1:1. A slight excess (e.g., 1.1 equivalents) of the allylating agent can help drive the reaction to completion, but a large excess should be avoided.[5]

    • Optimize the Catalytic System: For O-allylation, the base (e.g., K₂CO₃, NaOH) is the key promoter.[1] If you are targeting C-allylated products and desire specific isomer selectivity, the choice of catalyst is critical. For instance, zeolites can offer shape selectivity but may lead to a mix of products.[7]

    • Purification Strategy: A robust purification method is essential. The phenolic nature of the C-allylated byproducts allows for their separation from the neutral O-allylated ether. An aqueous base wash (e.g., 10% NaOH) during workup will extract the phenolic compounds into the aqueous layer, leaving the desired guaiacol allyl ether in the organic phase.[5]

Table 1: Summary of Conditions and Expected Outcomes

ParameterCondition for O-Allylation (Guaiacol Allyl Ether)Condition for C-Allylation (o-Eugenol)Common Side Products
Temperature Low to moderate (e.g., 50-80°C)High (e.g., 180-250°C)[5]Polymerization, diallylation
Reaction Time Minimal; monitor until SM is consumedProlonged (e.g., 1-4 hours at reflux)[5]Increased side products
Catalyst/Base Standard bases (K₂CO₃, NaOH)[1]None (thermal) or Lewis/Brønsted acids[7]Multiple C-isomers
Solvent Aprotic (Acetone, DMF, THF)[1][5]High-boiling point solvents (e.g., Dimethylaniline)[5]Solvent-related byproducts
Workup Include alkaline wash to remove C-allylated phenols[5]Direct distillation or chromatography-

Troubleshooting Flowchart

Use this flowchart to diagnose common issues in your guaiacol allylation experiment.

G start Start Analysis of Crude Product q1 Is the main product an isomer of the target ether? start->q1 a1_yes Yes: Claisen Rearrangement is likely occurring. q1->a1_yes Yes a1_no No q1->a1_no No q2 Is there significant unreacted guaiacol? a2_yes Yes: Incomplete Reaction q2->a2_yes Yes a2_no No q2->a2_no No q3 Are there products with higher MW (e.g., +40 amu)? a3_yes Yes: Di- or Poly-allylation q3->a3_yes Yes a3_no No q3->a3_no No sol1 Action: Reduce reaction temperature and time. a1_yes->sol1 a1_no->q2 sol2 Action: Increase reaction time, check base activity, or use slight excess of allyl halide. a2_yes->sol2 a2_no->q3 sol3 Action: Reduce excess of allylating agent. Use a molar ratio closer to 1:1. a3_yes->sol3 end Proceed to Optimized Purification a3_no->end sol1->end sol2->end sol3->end

Caption: A decision tree for troubleshooting guaiacol allylation.

Experimental Protocols

Protocol 1: Selective Synthesis of Guaiacol Allyl Ether

This protocol is optimized to favor O-allylation and minimize the Claisen rearrangement, based on established Williamson ether synthesis methods.[5]

  • Reagent Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine guaiacol (0.5 mol), anhydrous potassium carbonate (0.5 mol), and dry acetone (150 mL).

  • Addition of Allylating Agent: Add allyl bromide (0.55 mol, 1.1 eq.) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C) using a water bath. Stir vigorously for 8 hours. Monitor the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) until the guaiacol spot has disappeared.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Add 200 mL of water to dissolve the salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

  • Crucial Purification Step: Combine the organic extracts and wash them with 10% aqueous sodium hydroxide (2 x 100 mL). This step is critical as it removes any unreacted guaiacol and any phenolic C-allylated byproducts.[5]

  • Final Workup: Wash the organic layer with water (1 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure guaiacol allyl ether.

Protocol 2: Analysis of Products by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small aliquot (approx. 10 µL) of the crude reaction mixture in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate) in a GC vial.

  • GC Method:

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the components by comparing their retention times and mass spectra to known standards or library data. Guaiacol, guaiacol allyl ether, and o-eugenol have the same molecular weight (164.2 g/mol ) but will exhibit different retention times and fragmentation patterns. Diallylated products will have a molecular ion peak at m/z 204.

References

  • Wikipedia. Claisen rearrangement. [Link]

  • Badamali, S. K., et al. (2005). Synthesis of monoallyl guaiacol via allylation using HY zeolite.
  • Tardits, P. M., et al. (1975). Process for the selective allylation of ortho alkoxy phenols. U.S.
  • Badamali, S. K., et al. (2005). Synthesis of monoallyl guaiacol via allylation using HY zeolite. ResearchGate. [Link]

  • Organic Chemistry Portal. Claisen Rearrangement. [Link]

  • Kobayashi, T., et al. (2018). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. PMC. [Link]

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  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • Wang, H., et al. (2015). Vapor-phase highly selective O-methylation of catechol with methanol over ZnCl 2 modified γ-Al 2O 3 catalysts. ResearchGate. [Link]

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  • Kumar, R., et al. (2019). Effect of solvent on the alkylation of guaiacol. ResearchGate. [Link]

  • Li, Y., et al. (2022). Highly Efficient Hydrogenation of Guaiacol over Ru/Al2O3-TiO2 Catalyst at Low Temperatures. MDPI. [Link]

  • The Good Scents Company. guaiacol allyl ether. [Link]

  • Gläser, R., et al. (2021). Impact of Geometric and Electronic Factors on Selective Hydro-Deoxygenation of Guaiacol by Surface-Rich Metal/Silica Catalysts. MDPI. [Link]

  • Friedman, L., et al. (1963). Synthesis of Isomers of Eugenol. PMC. [Link]

  • Wang, C., et al. (2025). Selective guaiacol ethanol alkylation to produce pentaethylphenol on a WO3/HY catalyst. Applied Catalysis B: Environmental. [Link]

  • Morteo-Flores, F., & Roldan, A. (2022). Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts. ORCA - Cardiff University. [Link]

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  • Gläser, R., et al. (2021). Impact of Geometric and Electronic Factors on Selective Hydro-Deoxygenation of Guaiacol by Surface-Rich Metal/Silica Catalysts. ResearchGate. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • HazelChem. (2020). Williamson ether synthesis (done wrong). YouTube. [Link]

  • Meng, Q., et al. (2021). Selective catalytic transformation of lignin with guaiacol as the only liquid product. Chemical Science. [Link]

  • Allen, C. F. H., & Gates, J. W., Jr. o-EUGENOL. Organic Syntheses Procedure. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Guaiacol?. [Link]

  • Tago, T., et al. (2015). Conversion of Guaiacol on Noble Metal Catalysts: Reaction Performance and Deactivation Studies. Industrial & Engineering Chemistry Research. [Link]

  • CN111454133A. (2020). Synthesis method of eugenol.
  • Ngadiwiyana, et al. (2019). One pot reaction to synthesize allyl etherified eugenol from clove oil. ResearchGate. [Link]

  • Syah, Y. K., et al. (2017). One pot reaction to synthesize allyl etherified eugenol from clove oil. ResearchGate. [Link]

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Technical Support Center: Stabilizing Phenol, 2-methoxy-3-(2-propenyl)- (Eugenol) Against Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Phenol, 2-methoxy-3-(2-propenyl)-, commonly known as eugenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidative degradation of this versatile compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your eugenol samples throughout your experiments.

Understanding Eugenol Instability: A Proactive Approach

Eugenol is a valuable phenolic compound, but its susceptibility to oxidation can compromise experimental results. The allylic side chain and the phenolic hydroxyl group are the primary sites of oxidative attack, leading to a cascade of degradation products, including aldehydes, carboxylic acids, and polymers. This degradation is often visually indicated by a color change from colorless or pale yellow to yellow or brown.[1][2] Proactive stabilization is therefore crucial for maintaining the purity and efficacy of eugenol in your research.

Frequently Asked Questions (FAQs)

Q1: My eugenol solution has turned yellow. What does this mean and can I still use it?

A yellowish discoloration is a primary indicator of eugenol oxidation.[2] This color change signifies the formation of chromophoric degradation products, such as quinone-type structures and polymers. The suitability of the discolored solution for your experiment depends on the tolerance of your application to these impurities. For applications requiring high purity, such as in drug development or sensitive biological assays, it is strongly recommended to use a fresh, unoxidized solution. For less sensitive applications, the impact of the impurities should be assessed. However, for reliable and reproducible results, preventing this discoloration is key.

Q2: What are the primary factors that accelerate eugenol oxidation?

The main culprits behind eugenol degradation are:

  • Oxygen: Exposure to atmospheric oxygen is a key driver of oxidation.

  • Light: Photooxidation can be initiated by exposure to UV light.

  • Elevated Temperatures: Heat can accelerate the rate of oxidative reactions.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation.

  • Inappropriate pH: While stable in the neutral to slightly acidic range (pH 5-7), highly alkaline or acidic conditions can promote degradation.[3][4]

Q3: Can I use eugenol itself as an antioxidant?

Eugenol does possess inherent antioxidant properties by scavenging free radicals.[3][5] However, in the process, it can form phenoxyl radicals which, under certain conditions, may promote further oxidative reactions.[6] Therefore, while it contributes to its own stability to some extent, relying solely on this property is often insufficient for long-term preservation, especially for high-purity applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides actionable solutions.

Observed Issue Probable Cause(s) Recommended Action(s)
Rapid Discoloration (Yellowing/Browning) - Exposure to air and/or light. - Storage at elevated temperatures. - Contamination with oxidizing agents or metal ions.- Store eugenol under an inert atmosphere (e.g., nitrogen or argon). - Use amber glass vials or wrap containers in aluminum foil to protect from light. - Store at the recommended temperature (see Storage and Handling). - Ensure high-purity solvents and clean storage vessels.
Formation of a Precipitate - Polymerization of eugenol due to prolonged storage or exposure to initiators (e.g., heat, light, certain contaminants). - Formation of insoluble degradation products.- Filter the solution if the precipitate is minimal and the application is not sensitive to soluble oligomers. - For high-purity applications, discard the solution. - To prevent recurrence, add a suitable antioxidant and follow proper storage procedures.
Inconsistent Experimental Results - Degradation of eugenol leading to lower effective concentration and the presence of interfering byproducts.- Verify the purity of your eugenol stock using analytical methods like HPLC or GC-MS (see protocols below). - Prepare fresh solutions for each experiment. - Implement a stabilization strategy for your stock solutions.
Inhibition of Polymerization Reactions - Eugenol is known to inhibit the polymerization of certain resins, such as those used in dental composites.[7][8]- If eugenol is a contaminant, ensure thorough cleaning of glassware. - If eugenol is part of the formulation, consider using non-eugenol alternatives if polymerization is desired.[8]
Logical Flow for Troubleshooting Eugenol Degradation

troubleshooting_flow start Start: Issue with Eugenol discoloration Discoloration (Yellowing)? start->discoloration precipitate Precipitate Formation? discoloration->precipitate No check_storage Action: Review Storage Conditions (Light, Air, Temp) discoloration->check_storage Yes inconsistent_results Inconsistent Results? precipitate->inconsistent_results No check_purity Action: Analyze Purity (HPLC/GC-MS) precipitate->check_purity Yes inconsistent_results->check_purity Yes implement_stabilization Action: Implement Stabilization (Antioxidants, Inert Gas) check_storage->implement_stabilization prepare_fresh Action: Prepare Fresh Solution check_purity->prepare_fresh prepare_fresh->implement_stabilization

Caption: Troubleshooting workflow for eugenol degradation.

Stabilization Strategies

The most effective approach to preventing eugenol oxidation is a combination of proper storage and the use of antioxidants.

Optimal Storage and Handling
  • Temperature: Store pure eugenol and its solutions at a controlled room temperature, ideally between 10°C and 25°C.[7]

  • Atmosphere: To minimize oxidation, blanket the headspace of the storage container with an inert gas like nitrogen or argon.

  • Light Protection: Always store eugenol in amber glass bottles or vials to protect it from light.[9] If using clear glass, wrap the container in aluminum foil.

  • Container Material: Borosilicate glass is the recommended container material. Avoid plastic containers for long-term storage as leaching or reactions may occur.

  • Solvent Selection: For solutions, use high-purity, deoxygenated solvents. Ethanol is a commonly used and effective solvent for eugenol.[10][11][12]

Use of Antioxidants

The addition of a suitable antioxidant can significantly prolong the shelf-life of eugenol solutions.

Antioxidant Type Recommended Concentration Mechanism of Action
Butylated Hydroxytoluene (BHT) Synthetic0.01 - 0.1% (w/v)A phenolic antioxidant that acts as a free radical scavenger, donating a hydrogen atom to terminate the oxidative chain reaction.[13]
Butylated Hydroxyanisole (BHA) Synthetic0.01 - 0.1% (w/v)Similar to BHT, BHA is a phenolic antioxidant that effectively quenches free radicals.[13]
Tocopherol (Vitamin E) Natural0.05 - 0.2% (w/v)A natural phenolic antioxidant that functions as a radical scavenger.
Ascorbic Acid (Vitamin C) Natural0.05 - 0.2% (w/v)A water-soluble antioxidant that can be effective in aqueous or mixed-solvent systems. It can also regenerate other antioxidants like Vitamin E.

Note: The optimal concentration of the antioxidant may vary depending on the solvent, storage conditions, and the intended application of the eugenol solution. It is advisable to perform a small-scale stability study to determine the most effective concentration for your specific needs.

Synergistic Antioxidant Combinations

In some cases, combining antioxidants can provide a synergistic effect. For instance, a combination of a primary antioxidant (like BHT or tocopherol) with a chelating agent (like citric acid or EDTA) can be more effective. The chelating agent sequesters metal ions that can catalyze oxidation, while the primary antioxidant scavenges free radicals. Some studies have also explored the synergistic antioxidant effects of eugenol with other natural compounds like thymoquinone and baicalin.[14][15]

Experimental Protocols for Stability Assessment

Regularly assessing the purity of your eugenol stock is crucial. Here are standardized protocols for HPLC and GC-MS analysis.

Protocol 1: HPLC-UV for Eugenol Quantification

This method is suitable for determining the concentration of eugenol in a solution and monitoring its degradation over time.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v). The exact ratio can be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 30°C.[11]

  • Detection Wavelength: 280 nm.[17]

  • Injection Volume: 20 µL.[17]

2. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of high-purity eugenol (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.

  • Sample Preparation: Dilute your eugenol-containing sample with the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the standards to generate a calibration curve.

  • Inject the prepared sample.

  • Quantify the eugenol concentration in your sample by comparing its peak area to the calibration curve.

Protocol 2: GC-MS for Identification of Degradation Products

This method is ideal for identifying the byproducts of eugenol oxidation.

1. Instrumentation and Conditions:

  • GC-MS System: A standard Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[18]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.[18]

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: 40-400 amu.

2. Sample Preparation:

  • Dilute the eugenol sample in a suitable solvent like dichloromethane or ethyl acetate. For a qualitative analysis of degradation products, a concentration of approximately 1 mg/mL is a good starting point.

  • If the sample is in a non-volatile matrix, a liquid-liquid extraction may be necessary.

3. Analysis:

  • Inject the prepared sample into the GC-MS.

  • Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST). Common degradation products to look for include vanillin, vanillic acid, and various oxidized and polymerized forms of eugenol.

Visualization of the Stabilization Workflow

stabilization_workflow start Start: Handling Eugenol storage Proper Storage: - Inert Atmosphere (N2/Ar) - Amber Glass - 10-25°C start->storage antioxidant Add Antioxidant: - BHT, BHA, or Tocopherol - 0.01-0.2% (w/v) start->antioxidant solvent Use High-Purity, Deoxygenated Solvent (e.g., Ethanol) start->solvent monitor Monitor Stability: - Visual Inspection (Color) - Purity Analysis (HPLC/GC-MS) storage->monitor antioxidant->monitor solvent->monitor stable Stable Eugenol for Reliable Experiments monitor->stable

Caption: Workflow for ensuring eugenol stability.

References

  • O'Neil, M.J. (Ed.). (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
  • Fujisawa, S., Atsumi, T., Kadoma, Y., & Sakagami, H. (2002). Antioxidant and prooxidant action of eugenol-related compounds and their cytotoxicity. Toxicology, 177(1), 39-54.
  • Varma, R. S. (2016). Solvent-free organic syntheses. Springer.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3314, Eugenol. Retrieved January 31, 2026 from [Link].

  • Gull, I., & Suhail, M. (2018). Eugenol: From the remote past to its modern uses. In Bioactive Food as Dietary Interventions for Arthritis and Related Inflammatory Diseases (pp. 437-450). Academic Press.
  • Yun, S. M., Lee, M. H., Lee, K. J., Ku, H. O., Son, S. W., & Joo, Y. S. (2010). Quantitative analysis of eugenol in clove extract by a validated HPLC method.
  • Ogata, M., Hoshi, M., Urano, S., & Endo, T. (2000). Antioxidant activity of eugenol and related monomeric and dimeric compounds. Chemical and pharmaceutical bulletin, 48(10), 1467-1469.
  • Shende, R. M., & B. G., A. S. (2021). Extraction of Eugenol in Clove Extract and Evaluation of its Antioxidant Activity. International Journal of Environment, Agriculture and Biotechnology, 6(2).
  • Zou, L., Liu, W., Gan, L., & Chen, X. (2015). Storage stability and antibacterial activity of eugenol nanoliposomes prepared by an ethanol injection-dynamic high-pressure microfluidization method. Journal of food protection, 78(3), 589-595.
  • Carrasco, H., Raimondi, M., & Svetaz, L. (2018). Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities. Chemistry Central Journal, 12(1), 1-10.
  • Raja, M. R. C., Srinivasan, V., Selvaraj, S., & Mahapatra, S. K. (2015). Versatile and Synergistic Potential of Eugenol: A Review.
  • Barboza, J. N., da Silva Maia, B., Alencar, D. B., & de Morais, S. M. (2018). Eugenol, a promising building block for biobased polymers with cutting-edge properties. Journal of Applied Polymer Science, 135(24), 46316.
  • Prevest DenPro Limited. (n.d.). EUGENOL. Retrieved January 31, 2026, from [Link]

  • Villalobos-García, D., & Córdova-Dávalos, J. (2024). Use of Natural Polymers for the Encapsulation of Eugenol by Spray Drying. Polymers, 16(1), 123.
  • Ye, C., Li, Y., Ma, P., Yang, W., & Chen, J. (2022). Optical and chemical properties and oxidative potential of aqueous-phase products from OH and 3 C∗-initiated photooxidation of eugenol. Atmospheric Chemistry and Physics, 22(11), 7427-7443.
  • Bendre, R. S., Rajput, J. D., Bagul, S. D., & Karandikar, P. S. (2016). Outlooks on Medicinal Properties of Eugenol and its Synthetic Derivatives. Natural Products Chemistry & Research, 4(4), 1.
  • Gaysinsky, S., & Weiss, J. (2007). Stability and antimicrobial efficiency of eugenol encapsulated in surfactant micelles as affected by temperature and pH. Journal of food protection, 70(9), 2148-2154.
  • Prevest DenPro Limited. (n.d.). EUGENOL. Retrieved January 31, 2026, from [Link]

  • Science.gov. (n.d.). antioxidants bha bht: Topics by Science.gov. Retrieved January 31, 2026, from [Link]

  • El-Kadi, M. A. (1988). Colorimetric Determination of Thymol and Eugenol in Volatile Oils.
  • Heidari, H., & Vahdani, A. (2019). Synergistic Antioxidant and Antimicrobial Effects of the Thymoquinone and Eugenol Combination. Journal of Human, Environment and Health Promotion, 4(3), 123-129.
  • Singh, A., Kumar, A., & Chhonker, Y. S. (2021). VALIDATED RP-HPLC METHOD TO ESTIMATE EUGENOL FROM JATIPHALADI CHURNA. Journal of Advanced Scientific Research, 12(4), 119-125.
  • Ciszewski, A., & Szynkowska, M. I. (2018).
  • Adejare, A. (2020). Remington: The Science and Practice of Pharmacy. Academic Press.
  • Wikipedia. (2024, January 26). Eugenol. In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Li, Y., Wang, Y., & Liu, Y. (2019). Rapid Non-Destructive Quantification of Eugenol in Curdlan Biofilms by Electronic Nose Combined with Gas Chromatography-Mass Spectrometry. Foods, 8(10), 450.
  • My DDS Supply. (2025, May 5). Eugenol vs Non-Eugenol Temporary Cement. Retrieved January 31, 2026, from [Link]

  • Pieroni, M., & Gamer, A. O. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. Chemical research in toxicology, 36(5), 704-716.
  • Knowde. (n.d.). BHA & BHT in Food & Nutrition. Retrieved January 31, 2026, from [Link]

  • Pearson+. (n.d.). The antioxidants BHA and BHT are commonly used as food preservati.... Retrieved January 31, 2026, from [Link]

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Technical Support Center: Demethylation of 1-Allyl-2,3-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHEM-DEMET-23-AL

Executive Summary & Core Challenges

Welcome to the technical support hub for the demethylation of 1-allyl-2,3-dimethoxybenzene (also known as 3-allylcatechol dimethyl ether). This transformation is a critical gateway to synthesizing substituted catechols used in the development of bioactive alkaloids and catechol-O-methyltransferase (COMT) inhibitors.

However, this reaction is deceptively simple. Users frequently encounter three specific failure modes:

  • Allyl Degradation: The olefinic double bond is sensitive to the Lewis acids (BBr₃, AlCl₃) required for ether cleavage, leading to hydrohalogenation or polymerization.

  • Unwanted Cyclization: The formation of a free phenol ortho to the allyl group (at position 2) creates a high risk of acid-catalyzed cyclization to form dihydrobenzofurans.

  • Regio-Lock: The 2-methoxy group is sterically "sandwiched" between the allyl group and the 3-methoxy group, making it significantly harder to cleave than the 3-methoxy group.

This guide provides validated protocols to navigate these "chemical reefs."

Decision Matrix: Selecting Your Method

Before starting, determine your tolerance for side products and your specific target (mono-phenol vs. catechol).

DemethylationStrategy Start Target Product? Catechol 3-Allylcatechol (Full Demethylation) Start->Catechol Mono Mono-Phenol (Regio-selective) Start->Mono BBr3 BBr3 (-78°C) Risk: Cyclization Catechol->BBr3 Standard Route AlCl3_NaI AlCl3 + NaI + Pyridine Risk: Incomplete Rxn Catechol->AlCl3_NaI Allyl-Safe Route LSelectride L-Selectride Targets 3-OMe (Less Hindered) Mono->LSelectride Steric Control Output1 High Yield (If quenched < -10°C) BBr3->Output1 Strict Temp Control Output2 Intact Allyl Group (Prevented Hydroiodination) AlCl3_NaI->Output2 Acid Scavenger Essential

Figure 1: Strategic decision tree for selecting the appropriate demethylation reagent based on target specificity and functional group tolerance.

Validated Experimental Protocols

Protocol A: The "Cryogenic" BBr₃ Method (High Yield, High Risk)

Best for: Complete demethylation to 3-allylcatechol.

The Mechanism: Boron tribromide (BBr₃) coordinates with the ether oxygen, forming an oxonium complex. A bromide ion then attacks the methyl group via Sₙ2.[1] The Danger: If the temperature rises above -20°C before quenching, the Lewis acid will activate the allyl double bond, causing polymerization or cyclization to 2-methyl-2,3-dihydrobenzofuran.

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon.

  • Solvent: Dissolve 1-allyl-2,3-dimethoxybenzene (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Do not cheat this step.

  • Addition: Add BBr₃ (1.0 M in CH₂Cl₂, 2.5 eq ) dropwise over 20 minutes.

    • Observation: The solution will turn yellow/orange. If it turns black/tarry immediately, your solvent is wet.

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours. Do not exceed 0°C.

  • Quenching (Critical): Cool back to -20°C. Quench by dropwise addition of MeOH.

    • Warning: This is extremely exothermic and generates HBr gas. Ensure proper venting.

  • Workup: Wash with saturated NaHCO₃ to remove boric acid residues. Dry over Na₂SO₄.

Protocol B: The AlCl₃/NaI "Allyl-Safe" System

Best for: Substrates where the allyl group is prone to migration or reduction.

The Mechanism: AlCl₃ activates the ether; Iodide (I⁻) acts as a "soft" nucleophile to cleave the methyl group. Expert Insight: AlI₃ (generated in situ) can reduce allyl groups to propyl groups via hydroiodination. You must add a base (Pyridine) to scavenge free HI.

Step-by-Step:

  • Reagents: Prepare a mixture of AlCl₃ (3.0 eq) and NaI (3.0 eq) in anhydrous Acetonitrile or CH₂Cl₂.

  • Additive: Add Pyridine (4.5 eq) . This is the "Allyl Shield." It neutralizes the HI byproduct that causes double bond reduction [1].

  • Reaction: Add the substrate (1.0 eq) at 0°C.

  • Reflux: Warm to reflux (or 40°C in CH₂Cl₂) for 4-6 hours. Monitor by TLC.

  • Quench: Pour into ice water containing sodium thiosulfate (to reduce any I₂ formed).

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Product is a black tar Oxidation (Quinone formation) Catechols oxidize rapidly in air. Perform all workups with degassed solvents. Store product under Argon at -20°C immediately.
NMR shows propyl group (triplet/multiplet) instead of allyl Hydroiodination/Reduction If using Protocol B, you omitted the Pyridine. The HI generated reduced the alkene. Repeat using Protocol B with 4.5 eq Pyridine [1].
Mass Spec shows M+12 mass (Cyclization) Acid-Catalyzed Cyclization You formed a dihydrobenzofuran. This happens if the reaction sits too long in acidic conditions after the 2-OH is exposed. Quench BBr₃ reactions immediately upon completion.
Only one methoxy group cleaved Steric Hindrance (Regio-lock) The 2-OMe is shielded. Increase BBr₃ equivalents to 3.5 or extend reaction time at 0°C. Do not increase temperature; increase time.

Mechanistic Visualization: The Cyclization Trap

Understanding why the reaction fails is key to prevention. The diagram below illustrates the competition between successful demethylation and the unwanted cyclization pathway.

CyclizationMechanism Substrate 1-Allyl-2,3-dimethoxybenzene Intermediate 2-Hydroxy-3-methoxy-1-allylbenzene (Mono-demethylated) Substrate->Intermediate Step 1: 2-OMe Cleavage Target 3-Allylcatechol (Target) Intermediate->Target Step 2: 3-OMe Cleavage (Successful Path) SideProduct Dihydrobenzofuran (Cyclized Impurity) Intermediate->SideProduct Acidic Conditions + Heat (Failure Path) Warning The 2-OH group attacks the allyl double bond if H+ is present. Intermediate->Warning

Figure 2: The "Cyclization Trap." Once the 2-position phenol is exposed, it can nucleophilically attack the allyl tail under acidic conditions, forming a heterocyclic impurity.

Data Summary: Reagent Comparison

Reagent SystemAllyl StabilityRegioselectivityYield (Typical)Primary Risk
BBr₃ / CH₂Cl₂ ModerateLow (Cleaves both)85-92%Cyclization if T > 0°C
AlCl₃ / NaI / Pyridine Excellent Moderate75-85%Incomplete reaction
L-Selectride GoodHigh (3-OMe) 60-70%Low yield / Sterics
HBr / AcOH Poor N/A<30%Polymerization / Isomerization

References

  • Lange, B. M., et al. (2023). "Selective demethylation reactions of biomass-derived aromatic ether polymers." Green Chemistry. Available at: [Link] (Demonstrates the use of acid scavengers like pyridine to prevent allyl hydroiodination during Al-mediated demethylation).[2]

  • Sousa, S. & Silva, P. (2015).[3] "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation." European Journal of Organic Chemistry.[4] Available at: [Link] (Mechanistic insights into BBr3 stoichiometry).

  • Bhatt, M. V. & Kulkarni, S. U. (1983). "Cleavage of ethers."[2][3][4][5][6][7][8][9] Synthesis. (Classic review establishing the cleavage patterns of hindered ethers).

  • Rhodium Archive. "Synthesis of 4-allyl-pyrocatechol." (Historical data on thermal rearrangement risks). Available at: [Link]

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Validation & Comparative

3-Allylguaiacol vs. Eugenol: A Comparative Guide to Antimicrobial Efficacy and Structural Isomerism

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Allylguaiacol vs. Eugenol Antimicrobial Efficacy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Distinction

For researchers in antimicrobial discovery, distinguishing between positional isomers is critical for Structure-Activity Relationship (SAR) analysis. While Eugenol (4-Allylguaiacol) is the industry standard phenylpropanoid derived from Syzygium aromaticum (Clove), 3-Allylguaiacol is a distinct positional isomer often identified in Hyptis species.

This guide analyzes the comparative efficacy, mechanism of action, and experimental protocols for these two compounds.

Chemical Identity Comparison
FeatureEugenol 3-Allylguaiacol
IUPAC Name 4-Allyl-2-methoxyphenol3-Allyl-2-methoxyphenol
Common Sources Clove (Syzygium aromaticum), CinnamonHyptis brevipes, Hyptis suaveolens
Functional Group Position Allyl group at C4 (para to -OH)Allyl group at C3 (ortho to -OMe, meta to -OH)
CAS Number 97-53-01941-12-4
Key Characteristic "Gold Standard" natural antimicrobialEmerging isomer with high lipophilic potency

Mechanism of Action: The Phenolic Pathway

Both compounds function as lipophilic membrane disruptors. However, the positioning of the allyl chain influences the molecule's ability to intercalate into the bacterial phospholipid bilayer.

Mechanistic Flow

The antimicrobial activity follows a cascade of membrane destabilization:

  • Adsorption: The hydrophobic allyl tail penetrates the lipid bilayer.

  • Disruption: The phenolic hydroxyl group interacts with proteins and lipids, altering membrane fluidity.

  • Leakage: Loss of membrane integrity leads to leakage of K+ ions and ATP.

  • Lysis: Collapse of proton motive force (PMF) causes cell death.

AntimicrobialMechanism Compound Phenolic Compound (Eugenol / 3-Allylguaiacol) Membrane Bacterial Cell Membrane (Phospholipid Bilayer) Compound->Membrane Targets Intercalation Lipophilic Intercalation (Allyl Chain Insertion) Membrane->Intercalation Facilitates Fluidity Altered Membrane Fluidity & Protein Displacement Intercalation->Fluidity Causes Leakage Leakage of Intracellular Contents (ions, ATP, nucleic acids) Fluidity->Leakage Triggers Death Cell Lysis & Death Leakage->Death Result

Caption: Mechanistic pathway of phenolic antimicrobial action targeting bacterial membranes.

Comparative Antimicrobial Efficacy Data

The following data synthesizes experimental results from purified compounds and high-purity essential oil fractions (e.g., Hyptis brevipes oil containing >60% 3-Allylguaiacol).[1]

Table 1: MIC (Minimum Inhibitory Concentration) Comparison

Note: Lower MIC values indicate higher potency.[2]

Target OrganismEugenol (MIC)3-Allylguaiacol (MIC)*Efficacy Verdict
Staphylococcus aureus (Gram+)0.12 – 0.60 mg/mL0.50 – 2.0 mg/mLComparable ; Eugenol shows slightly higher consistency.
Escherichia coli (Gram-)0.50 – 1.0 mg/mL0.50 – 2.0 mg/mLEqual ; Gram-negative outer membrane barrier affects both similarly.
Pseudomonas aeruginosa > 1.0 mg/mL (Resistant)> 1.0 mg/mL (Resistant)Both Weak ; Efflux pumps effectively remove both isomers.
Candida albicans (Fungi)0.25 – 0.50 mg/mL0.30 – 0.60 mg/mLEugenol Superior ; 3-Allylguaiacol shows good activity but slightly higher MICs.

*Data for 3-Allylguaiacol is extrapolated from Hyptis brevipes studies where it is the dominant constituent (62%).

Causality & Insight
  • Eugenol (Para-allyl): The para-position allows for a linear molecular geometry, potentially facilitating deeper insertion into the lipid tail region of the membrane.

  • 3-Allylguaiacol (Ortho-methoxy/Meta-hydroxy): The steric bulk of the allyl group being adjacent to the methoxy group may create a "kink" that slightly reduces membrane penetration efficiency compared to the linear Eugenol, explaining the slightly higher MIC values in some strains. However, it remains a potent antimicrobial.

Experimental Protocols (Self-Validating Systems)

To rigorously compare these isomers, use a Broth Microdilution Assay with a self-validating Resazurin indicator step.

Protocol: Kinetic Time-Kill Assay

Objective: Determine the rate of bactericidal activity.

  • Inoculum Preparation:

    • Culture S. aureus (ATCC 29213) to mid-log phase (

      
      ).
      
    • Dilute to

      
       CFU/mL in Mueller-Hinton Broth (MHB).
      
  • Compound Preparation:

    • Dissolve Eugenol and 3-Allylguaiacol in DMSO (Final concentration < 1% to avoid solvent toxicity).

    • Prepare 2x serial dilutions in MHB.

  • Incubation & Sampling:

    • Mix inoculum with compound dilutions at

      
      .
      
    • Validation Step: Include a Growth Control (Bacteria + DMSO) and Sterility Control (Media only).

    • Sample at T=0, 2, 4, 8, and 24 hours.

  • Quantification:

    • Plate samples on Agar; count colonies after 24h.

    • Endpoint: A

      
       reduction in CFU/mL defines bactericidal activity.
      
Workflow Visualization

ExperimentalWorkflow Prep Inoculum Prep (10^6 CFU/mL) Incubation Incubation (37°C, Time points) Prep->Incubation Dilution Compound Dilution (DMSO < 1%) Dilution->Incubation Sampling Sampling (0, 2, 4, 8, 24h) Incubation->Sampling Plating Agar Plating & Counting Sampling->Plating Analysis Data Analysis (Log Reduction) Plating->Analysis

Caption: Step-by-step workflow for the Kinetic Time-Kill Assay to determine bactericidal rates.

Synergism & Future Applications

While Eugenol is established, 3-Allylguaiacol presents a novel scaffold for combinatorial therapies.

  • Combinatorial Potential: 3-Allylguaiacol has shown potential synergy with antibiotics (e.g., ampicillin) by perturbing the membrane enough to allow antibiotic entry, similar to Eugenol.

  • Toxicity Consideration: Hyptis oils rich in 3-Allylguaiacol show significant brine shrimp lethality (

    
    ), suggesting it may be more cytotoxic than Eugenol. Toxicity profiling is mandatory before in vivo application.
    

References

  • National Institute of Standards and Technology (NIST). Phenol, 2-methoxy-3-(2-propenyl)- (3-Allylguaiacol) Chemical Data.Link

  • BenchChem. Comparative Analysis of Antimicrobial Effects of Cis-Isoeugenol and Eugenol.Link

  • Taylor & Francis (Pharm Biol). The essential oils chemical compositions and antimicrobial activities of Hyptis species.[1][3] (Data on H. brevipes/3-Allylguaiacol). Link

  • MDPI (Antibiotics). Eugenol-Based Polymeric Materials: Antibacterial Activity and Applications.Link

  • NIH (PubMed Central). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm.Link

Sources

Technical Comparison Guide: 3-Allylguaiacol (Eugenol) vs. Commercial Synthetic Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Allylguaiacol (Eugenol) represents a distinct class of phenylpropanoid antifungals that operates via a multi-target mechanism, contrasting sharply with the single-site action of commercial azoles (e.g., Fluconazole, Tebuconazole) and benzimidazoles (e.g., Carbendazim).

While synthetic fungicides exhibit superior potency on a mass basis (lower MIC values), 3-Allylguaiacol demonstrates a critical advantage: efficacy against multi-drug resistant (MDR) strains and synergistic potentiation of existing drugs. This guide provides an objective, data-driven comparison to assist in formulation and therapeutic development.

Part 1: Chemical & Mechanistic Profile[1]

Structural & Functional Contrast
Feature3-Allylguaiacol (Eugenol)Commercial Azoles (e.g., Fluconazole)
Chemical Class Phenylpropanoid (Allylbenzene)Triazole / Imidazole
Primary Target Non-specific: Lipid bilayer & ROS inductionSpecific: Lanosterol 14α-demethylase (CYP51)
Resistance Potential Low (Multi-site action)High (Target site mutation/Efflux pumps)
Mode of Action Fungicidal (Membrane lysis)Fungistatic (Growth inhibition)
Lipophilicity (LogP) ~2.27 (Moderate membrane penetration)~0.5 (Fluconazole) to 3.7 (Tebuconazole)
Mechanism of Action (MOA)

Unlike azoles which arrest ergosterol synthesis, 3-Allylguaiacol acts as a chaotropic agent. It integrates into the fungal cell membrane, disrupting the packing of acyl chains. This leads to the formation of non-specific pores, causing rapid leakage of intracellular ions (K+, Ca2+) and ATP. Simultaneously, it induces mitochondrial dysfunction, generating Reactive Oxygen Species (ROS) that damage DNA and proteins.

MOA_Pathway Eugenol 3-Allylguaiacol (Exogenous Application) Membrane Fungal Cell Membrane (Lipid Bilayer) Eugenol->Membrane Lipophilic Insertion Permeability Increased Permeability (Pore Formation) Membrane->Permeability Disrupts Acyl Chains Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria Stress Signal Leakage Ion Leakage (K+, Ca2+, ATP) Permeability->Leakage Loss of Gradient ROS ROS Generation (H2O2 Accumulation) Mitochondria->ROS Uncoupling Death Cell Death (Apoptosis/Necrosis) ROS->Death Oxidative Damage Leakage->Death Metabolic Collapse

Figure 1: Multi-target mechanism of 3-Allylguaiacol leading to fungal cell death via membrane disruption and oxidative stress.

Part 2: Comparative Efficacy Analysis

Quantitative Efficacy (MIC/EC50)

The following data synthesizes experimental results comparing 3-Allylguaiacol against industry standards for key pathogens.

Table 1: Comparative Efficacy (In Vitro)

Pathogen3-Allylguaiacol EfficacyCommercial StandardStandard EfficacyVerdict
Botrytis cinerea (Grey Mold)EC50: 38.6 µg/mL [1]BC-1000 (Natural Fungicide)EC50: ~30-40 µg/mL Comparable: Eugenol matches commercial natural alternatives.
Fusarium oxysporum (Wilt)EC50: 235 µg/mL [2]Chlorothalonil (Synthetic)EC50: <10 µg/mL Lower Potency: Synthetics are ~20x more potent by weight.
Candida albicans (Clinical Isolate)MIC: 500 - 1000 µg/mL [3]Fluconazole (Azole)MIC: 0.125 - 64 µg/mL Resistance Breaker: Eugenol remains active against Azole-resistant strains.
Aspergillus fumigatus MIC: 128 - 256 µg/mL [4]Amphotericin B MIC: 0.5 - 2.0 µg/mL Supportive: Eugenol is less potent but reduces biofilm formation.
Synergistic Potential (The "Booster" Effect)

The true value of 3-Allylguaiacol lies in combination therapies. By compromising membrane integrity, it facilitates the entry of other drugs.[1]

Table 2: Synergy Indices (Checkerboard Assay) FIC Index ≤ 0.5 indicates Synergy.

CombinationTarget OrganismFIC IndexOutcome
Eugenol + Fluconazole C. albicans (Resistant)0.25 - 0.50 [3]Strong Synergy: Reverses azole resistance.
Eugenol + Amphotericin B C. albicans (Biofilm)0.37 [5]Synergy: Destroys biofilm matrix.
Eugenol + Carvacrol S. cerevisiae0.50 Additive/Synergistic

Part 3: Experimental Protocols

To validate these findings in your laboratory, use the following standardized protocols. These are designed to be self-validating with strict controls.

Protocol A: High-Throughput MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 3-Allylguaiacol.

Materials:

  • 96-well microtiter plates (polystyrene).

  • RPMI 1640 medium (buffered with MOPS to pH 7.0).

  • 3-Allylguaiacol (dissolved in DMSO; final DMSO < 1%).

  • Inoculum: 1-5 x 10^3 CFU/mL (standardized via hemocytometer).

Workflow:

  • Preparation: Create a 2-fold serial dilution of 3-Allylguaiacol in RPMI across columns 1-10 (Range: 2000 µg/mL down to 3.9 µg/mL).

  • Controls:

    • Column 11: Growth Control (Medium + Inoculum + DMSO solvent).

    • Column 12: Sterility Control (Medium only).

  • Inoculation: Add 100 µL of standardized fungal suspension to columns 1-11.

  • Incubation:

    • Candida: 35°C for 24-48 hours.[2]

    • Filamentous Fungi: 28°C for 48-72 hours.

  • Readout: Visual score of 100% inhibition (optically clear) compared to Growth Control.

    • Validation: Growth control must show visible turbidity. Sterility control must remain clear.

Protocol B: Time-Kill Kinetics (Membrane Integrity Validation)

Objective: Confirm fungicidal mechanism vs. fungistatic action.

Workflow:

  • Setup: Prepare four flasks with 10^5 CFU/mL inoculum in broth.

  • Treatment:

    • Flask A: Control (No drug).

    • Flask B: 3-Allylguaiacol at 1x MIC.

    • Flask C: 3-Allylguaiacol at 2x MIC.

    • Flask D: Comparator (e.g., Fluconazole) at 2x MIC.[3]

  • Sampling: Remove aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Quantification: Plate serial dilutions onto Sabouraud Dextrose Agar (SDA). Incubate and count colonies.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Fungicidal Definition: ≥3 log10 reduction (99.9% kill) within 24 hours.

    • Expectation: 3-Allylguaiacol typically shows rapid kill (<4 hours) due to membrane lysis, whereas Azoles show slow/static curves.

Experimental_Workflow Start Start: Standardized Inoculum (10^5 CFU/mL) Treat Apply Treatment Groups (Control, 1x MIC, 2x MIC) Start->Treat Sample Aliquot Sampling (0, 2, 4, 8, 12, 24h) Treat->Sample Plate Plate on SDA (Serial Dilution) Sample->Plate Count Colony Counting (CFU/mL) Plate->Count Analyze Data Analysis (Log Reduction Calculation) Count->Analyze

Figure 2: Time-kill kinetics workflow for validating fungicidal activity.

Part 4: Safety & Stability Profile

Phytotoxicity

While effective, 3-Allylguaiacol can be phytotoxic at high concentrations.

  • Safe Threshold: Generally <0.5 g/L (500 ppm) for foliar application on sensitive crops (e.g., tomato, cucumber).

  • Toxic Threshold: >1.0 g/L may cause leaf scorching or "burn" symptoms due to cuticle stripping [2].

Volatility & Formulation

3-Allylguaiacol is volatile.[4] In open-field agriculture, its half-life is short.

  • Recommendation: Efficacy is significantly improved via nano-encapsulation or inclusion in emulsifiable concentrates (EC) to reduce volatility and enhance retention on the leaf surface/skin.

References

  • Antifungal Activity of Eugenol Derivatives against Botrytis cinerea. Molecules, 2019.[5] Link

  • Evaluation of the Inhibitory Efficacy of Eugenol against the Pathogen of Fusarium Wilt in Ginger Seedlings. Plants, 2023.[6] Link

  • In vitro antifungal effect of eugenol in combination with fluconazole against Candida sp. Journal of Applied Pharmaceutical Science, 2019.[7] Link

  • Eugenol protects against Aspergillus fumigatus keratitis by inhibiting inflammatory response and reducing fungal load. European Journal of Pharmacology, 2022.[8] Link

  • Synergistic interaction of eugenol and antimicrobial drugs in eradication of single and mixed biofilms of Candida albicans and Streptococcus mutans. AMB Express, 2020. Link

Sources

Publish Comparison Guide: Cross-Reactivity of Antibodies Against Eugenol and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Paradox

In the development of immunoassays for small molecules (haptens), Eugenol (4-allyl-2-methoxyphenol) presents a classic immunochemical challenge. While often marketed simply as "Anti-Eugenol," commercial antibodies frequently exhibit higher affinity for Methyl Eugenol and Isoeugenol than for the target analyte itself.

This guide analyzes the structural causality behind this phenomenon.[1] Our comparative data reveals that antibodies generated via standard hapten design (phenolic conjugation) function as "Broad-Spectrum Class Antibodies," exhibiting up to 4,700% cross-reactivity with structural analogs. For researchers requiring strict specificity—such as distinguishing eugenol residues from naturally occurring methyl eugenol in complex matrices—understanding the Hapten-Linker-Carrier geometry is non-negotiable.

Mechanism of Cross-Reactivity

The specificity of an antibody is determined by the exposure of the hapten's unique functional groups during the immunization phase. Eugenol possesses three distinct structural features:

  • Phenolic Hydroxyl (-OH): The primary differentiator from Methyl Eugenol.

  • Methoxy Group (-OCH3): Shared with Vanillin, Methyl Eugenol, etc.

  • Allyl Chain (-CH2-CH=CH2): Shared with Methyl Eugenol; isomeric to Isoeugenol.

The "Blind Spot" in Standard Hapten Design

Most protocols utilize the phenolic hydroxyl group for conjugation because it is chemically accessible (e.g., via O-alkylation with bromoacetic acid).

  • Consequence: The unique -OH group is masked by the linker arm.

  • Result: The immune system generates antibodies against the exposed parts of the molecule (the methoxy group and the allyl chain).

  • Outcome: The resulting antibody binds Methyl Eugenol (which has a methoxy group in place of the hydroxyl) with equal or greater affinity because the antibody pocket was never "trained" to require a free hydroxyl group.

DOT Visualization: Hapten Design & Specificity Pathways

HaptenDesign cluster_Strategies Conjugation Strategy Eugenol Target: Eugenol (Free -OH, Allyl Tail) Strat_OH Strategy A: Phenolic Conjugation (Linker attached to -OH) Eugenol->Strat_OH Easy Synthesis Strat_Allyl Strategy B: Allyl/Ring Conjugation (Linker attached to Tail/Ring) Eugenol->Strat_Allyl Complex Synthesis Ab_Broad Result: Broad-Spectrum Antibody (Recognizes Backbone) Strat_OH->Ab_Broad Masks Unique -OH Ab_Spec Result: Specific Antibody (Recognizes Free -OH) Strat_Allyl->Ab_Spec Exposes Unique -OH MeEug Analyte: Methyl Eugenol (Methoxy group at -OH pos) Ab_Broad->MeEug High Binding (>100% CR) IsoEug Analyte: Isoeugenol (Double bond shift) Ab_Broad->IsoEug Variable Binding (10-300% CR) Ab_Spec->Eugenol High Affinity Ab_Spec->MeEug Low Binding (<1% CR)

Figure 1: Decision tree showing how conjugation site dictates antibody specificity. Strategy A (red) leads to high cross-reactivity.

Comparative Performance Analysis

The following data compares a standard monoclonal antibody (mAb 2C9 type) raised against an O-alkylated hapten versus the theoretical performance of a specific antibody.

Table 1: Quantitative Cross-Reactivity (CR) Profile

AnalyteStructure DifferenceIC50 (ng/mL)*Cross-Reactivity (%)**Specificity Status
Methyl Eugenol -OH replaced by -OCH30.804,773% High Interference
Methyl Isoeugenol -OH -> -OCH3; Allyl -> Propenyl0.448,680% High Interference
Isoeugenol Allyl -> Propenyl shift0.1525,460% High Interference
Eugenol (Target) Reference38.19100%Low Affinity (Relative)
Vanillin Allyl -> Aldehyde>10,000<0.1%Negligible
Guaiacol No Allyl chain>10,000<0.1%Negligible

*Data derived from broad-spectrum mAb studies (Source 1, 2). Lower IC50 indicates higher affinity. **CR Calculated as


. Note that for "Broad" antibodies, the analog often binds better than the target.

Key Insight: The antibody binds Isoeugenol and Methyl Eugenol significantly tighter than Eugenol. This is because the hydrophobic pocket prefers the methyl/propenyl groups over the polar hydroxyl or terminal alkene of Eugenol.

Experimental Protocols

To validate the specificity of your anti-eugenol antibody, use the following Indirect Competitive ELISA (icELISA) protocol. This system is self-validating through the use of homologous and heterologous competition.

Phase 1: Reagents Preparation
  • Coating Antigen: Eugenol-OVA (Ovalbumin) conjugate (0.5 µg/mL in Carbonate Buffer pH 9.6).

  • Primary Antibody: Anti-Eugenol mAb or pAb (diluted 1:1000 - 1:50,000 based on titer).

  • Standard Solutions: Prepare serial dilutions (0.01 to 1000 ng/mL) of:

    • Eugenol (Standard)[2][3]

    • Methyl Eugenol (Specificity Control A)

    • Isoeugenol (Specificity Control B)

    • Vanillin (Negative Control)

Phase 2: icELISA Workflow
  • Coating: Add 100 µL Coating Antigen to 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Add 200 µL 1% BSA in PBS. Incubate 2h at 37°C.

  • Competition (Critical Step):

    • Add 50 µL of Standard Solution (Eugenol OR Isomer).

    • Immediately add 50 µL of Primary Antibody .

    • Mechanism:[4] Free analyte competes with plate-bound antigen for antibody binding sites.

    • Incubate 1h at 37°C.

  • Detection: Wash 3x. Add 100 µL HRP-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG). Incubate 45 min.

  • Development: Wash 5x. Add 100 µL TMB Substrate. Stop with 2M H2SO4 after 15 min.

  • Analysis: Read OD450. Plot Sigmoidal Dose-Response Curve.

DOT Visualization: icELISA Competition Mechanism

ELISA_Mechanism cluster_Well Microplate Well Surface cluster_Solution Competition Phase CoatedAg Coated Antigen (Eugenol-OVA) FreeEug Free Eugenol (Sample) FreeMeEug Free Methyl Eugenol (Interferent) Antibody Anti-Eugenol Ab Antibody->CoatedAg Signal Generated (High OD) Antibody->FreeEug Signal Reduced (Inhibition) Antibody->FreeMeEug Signal Reduced (False Positive)

Figure 2: Competitive binding logic. If the antibody binds MeEug (Red path), the assay will falsely report high Eugenol levels.

Strategic Recommendations for Researchers

If You Need Total Eugenoloids (Broad Detection)

Use the standard C2-C4 Carboxylic Spacer antibodies (linked via -OH).

  • Application: Screening fish tissue for anesthetic residues (where total eugenol+isoeugenol load is relevant).

  • Pros: High sensitivity (LOD < 0.1 ng/mL).

  • Cons: Cannot distinguish between isomers.

If You Need Specific Eugenol Detection

You must source or develop antibodies using C5/C6 Ring-Conjugation or Allyl-Derivatization .

  • Hapten Design: Introduce a carboxyl group at the terminal carbon of the allyl chain (via thiol-ene click chemistry) or use a diazonium linker on the benzene ring.

  • Why: This leaves the phenolic -OH and the methoxy group fully exposed, forcing the immune system to recognize the exact "Eugenol" fingerprint.

  • Validation: Ensure the Certificate of Analysis (CoA) reports Cross-Reactivity (CR) against Methyl Eugenol. If CR > 10%, the antibody is not specific.

References

  • Development of broad-spectrum immunoassay with monoclonal antibody to detect five eugenols. Source: National Institutes of Health (PMC) URL:[Link]

  • Development of a colloidal gold immunoassay for the detection of four eugenol compounds in water. Source: Taylor & Francis Online URL:[Link]

  • Hapten Design, Modification and Preparation of Artificial Antigens. Source: ResearchGate URL:[5][Link]

  • Alternative Hapten Design for Zearalenone Immunoreagent Generation. (Proof of concept for linker site effects) Source: MDPI URL:[Link]

  • Optimizing Vanillin Production From Guaiacol-Type Precursors. (Structural context of isomers) Source: PubMed URL:[1][Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Phenol, 2-methoxy-3-(2-propenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, actionable procedures for the safe handling and disposal of Phenol, 2-methoxy-3-(2-propenyl)-, also known as 3-Allylguaiacol. As a substituted phenol, this compound shares hazards with phenol, a well-documented corrosive and toxic substance. Adherence to these protocols is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment. This document is designed for the professional researcher who understands that safety is an integral component of scientific excellence.

Core Principles: Hazard Analysis and Risk Mitigation

Understanding the "why" behind disposal procedures is fundamental to building a culture of safety. Phenol, 2-methoxy-3-(2-propenyl)- must be managed as a hazardous substance due to its inherent chemical properties and those of its parent compound, phenol.

Inherent Hazards of Phenolic Compounds: Phenol and its derivatives are highly hazardous upon contact. They are readily absorbed through the skin and can cause severe chemical burns that may not be immediately painful due to their anesthetic effect[1][2]. Systemic toxicity is a major concern; absorption of even small amounts can affect the central nervous system, liver, and kidneys, with potentially fatal outcomes in cases of significant exposure[2][3][4]. The subject compound, while a derivative, must be handled with the assumption that it carries similar risks of corrosivity and toxicity. Furthermore, the related isomer, Eugenol, is a known skin sensitizer and causes serious eye irritation[5][6].

The Mandate for Containment: Given these hazards, this chemical and its waste products must never be disposed of via the sanitary sewer system[7][8][9]. Introduction into waterways can be toxic to aquatic life[6]. The only acceptable and safe disposal pathway is through a licensed hazardous waste management program, which typically employs high-temperature incineration to ensure complete chemical destruction[10].

Table 1: Chemical and Safety Data Summary
PropertyDataSource(s)
Chemical Name Phenol, 2-methoxy-3-(2-propenyl)-[11]
Synonyms 3-Allylguaiacol, 3-Allyl-2-methoxyphenol[11]
CAS Number 1941-12-4[11]
Molecular Formula C₁₀H₁₂O₂[11]
Primary Hazards Assumed Corrosive, Acutely Toxic, Skin Sensitizer, Eye Irritant, Aquatic Toxicity[1][2][5][6]
Primary Disposal Incineration via licensed hazardous waste facility[10]
Incompatibilities Strong oxidizers, strong acids, chemically active metals (e.g., sodium, potassium)[7][10]

Operational Protocol: Personal Protective Equipment (PPE)

A robust PPE protocol is your primary defense against exposure. Standard laboratory attire is insufficient for handling concentrated phenolic compounds.

  • Eye and Face Protection : At a minimum, wear ANSI-rated safety glasses. When handling quantities that pose a splash risk, upgrade to chemical splash goggles and a full-face shield[3]. This is non-negotiable, as phenolic compounds can cause permanent eye damage[2].

  • Hand Protection : Standard thin nitrile gloves provide only minimal splash protection and should not be relied upon for handling phenols[2]. For any task involving potential contact, use thicker, chemically resistant gloves.

    • Recommended : Butyl rubber, Viton, or Silver Shield® gloves offer excellent resistance[2]. Heavy-duty neoprene gloves are also suitable for short-term work[2].

    • Best Practice : Double-gloving with a heavier, resistant glove over a standard nitrile exam glove provides an added layer of security and makes doffing less hazardous[2]. Contaminated gloves must be removed and disposed of immediately as hazardous waste[4].

  • Body Protection : A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory[2][3]. For procedures with a higher risk of splashing, such as large-volume transfers or spill cleanups, supplement your lab coat with a chemically resistant apron made of butyl rubber or neoprene[2][3].

  • Ventilation : All handling of Phenol, 2-methoxy-3-(2-propenyl)- should occur within a certified chemical fume hood to prevent the inhalation of vapors and contain potential aerosols[3][4][8].

Step-by-Step Disposal Procedures

Proper disposal is a systematic process of segregation, containment, and documentation. Never mix hazardous waste with non-hazardous trash[7].

Workflow 1: Disposal of Liquid Waste

This procedure applies to the pure chemical, solutions, and the first rinsate from contaminated glassware.

  • Designate a Waste Container : Obtain a dedicated, leak-proof, and chemically compatible waste container from your institution's Environmental Health and Safety (EHS) department or an approved supplier. Polyethylene containers are often suitable[7]. The container must have a secure, tight-fitting lid.

  • Transfer Waste : Using a funnel, carefully pour the liquid waste into the designated container. Perform this transfer inside a chemical fume hood to contain any vapors.

  • Secure and Store : Close the container tightly when not in active use[8]. Store the container in a designated satellite accumulation area, which must be in a well-ventilated location, away from incompatible materials, and within secondary containment to control any potential leaks[7].

  • Label Correctly : Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Phenol, 2-methoxy-3-(2-propenyl)-" and any other components in the waste stream.

    • The approximate concentrations/volumes.

    • The date accumulation started.

Workflow 2: Disposal of Contaminated Solid Waste

This applies to gloves, pipette tips, absorbent pads, and other disposable labware.

  • Segregate at the Source : Collect all contaminated solid materials in a dedicated, puncture-proof container lined with a durable plastic bag[8][12]. Do not mix this waste with regular trash or other waste streams.

  • Containment : The container must be sealable to prevent vapors from escaping[8]. For items like pipette tips or broken glass, a dedicated sharps container is appropriate[13].

  • Labeling : Clearly label the container or bag as "Hazardous Waste" with the name of the contaminating chemical.

  • Final Packaging : Once the container is full (no more than 90%), seal the inner bag and then seal the outer container[8]. Store this alongside your liquid hazardous waste for pickup.

Diagram: Waste Disposal Decision Workflow

G cluster_type Categorize Waste cluster_liquid Liquid Disposal Protocol cluster_solid Solid Disposal Protocol start Waste Generated: Phenol, 2-methoxy-3-(2-propenyl)- liquid Liquid Waste start->liquid solid Contaminated Solids start->solid container_l Transfer to Labeled, Sealed HDPE Container liquid->container_l container_s Collect in Lined, Puncture-Proof Container solid->container_s storage_l Store in Secondary Containment in Satellite Area container_l->storage_l pickup Ready for Pickup by EHS / Licensed Contractor storage_l->pickup storage_s Seal and Store in Satellite Area container_s->storage_s storage_s->pickup

Caption: Decision workflow for proper segregation and disposal of waste.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to mitigating exposure.

  • Prioritize Personnel Safety : If the chemical has made contact with skin or eyes, immediately proceed to the nearest safety shower or eyewash station and flush for at least 15-30 minutes, removing contaminated clothing while flushing[3][14]. Call for emergency medical assistance. Decontamination of the individual ALWAYS takes precedence over cleaning the spill[4].

  • Secure the Area : Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space[12].

  • Assess and Prepare : For small, manageable spills, and only if you are trained and comfortable doing so, proceed with cleanup. Don the appropriate PPE as described in Section 2, including heavy-duty gloves, goggles, a face shield, and a resistant apron.

  • Contain the Spill : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a chemical spill pillow[14][15]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully scoop the absorbed material into a designated hazardous waste container[9][15].

  • Decontaminate : Clean the spill surface with soap and water, and collect the cleaning materials as hazardous waste[3].

  • For Large Spills : If the spill is larger than you can comfortably manage (e.g., >500 mL), evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately[12].

By internalizing these principles and procedures, you contribute to a research environment where scientific advancement and uncompromising safety coexist.

References

  • Chemistry For Everyone. (n.d.). How Do You Dispose Of Phenol Safely? YouTube.
  • ResearchGate. (2015, January 9). How can I dispose phenol?
  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
  • Cornell University Environmental Health and Safety. (n.d.). Phenol SOP.
  • Letco Medical. (2016, June 24). Safety Data Sheet: Eugenol, U.S.P.
  • University of Michigan Environment, Health & Safety. (2023, October 30). Phenol Standard Operating Procedure.
  • protocols.io. (2020, September 9). PHENOL FIRST AID and personal protective equipment.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
  • Australian Government Department of Health. (2020, June 30). Phenol, 2-methoxy-4-(2-propenyl)-: Human health tier II assessment.
  • The University of Tennessee Health Science Center Research Safety Affairs. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • ChemicalBook. (n.d.). Eugenol - Safety Data Sheet.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • University of Colorado Boulder Environmental Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
  • Sigma-Aldrich. (2025, August 4). Safety Data Sheet: Eugenol.
  • PubChem. (n.d.). 2-Methoxy-3-(2-propenyl)phenol. National Center for Biotechnology Information.
  • Santa Cruz Biotechnology. (n.d.). Eugenol Safety Data Sheet.
  • Princeton University Office of Environmental Health and Safety. (2023, June 30). FACT SHEET: Phenol.

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Personal Protective Equipment (PPE) Guide: Phenol, 2-methoxy-3-(2-propenyl)- (Eugenol)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Hazard Dynamics

The Core Threat: Sensitization & Permeation While often dismissed as a mere "flavoring agent" or "clove oil," Phenol, 2-methoxy-3-(2-propenyl)- (hereafter referred to as Eugenol ) presents a specific occupational hazard profile that differs from simple corrosives. It is a phenolic compound , meaning it possesses lipophilic properties that allow it to penetrate the skin barrier and standard glove materials, leading to two primary risks:

  • Allergic Contact Dermatitis (Sensitization): Eugenol is a known sensitizer (H317). Repeated, low-level exposure—often invisible to the naked eye—can trigger a permanent immune response. Once sensitized, a researcher may react to trace amounts in the future.

  • Tissue Irritation: As a phenol derivative, it acts as a local irritant (H315, H319). Unlike mineral acids which burn immediately, phenolic irritation can be insidious, sometimes presenting as a delayed chemical burn or desquamation (peeling).

Operational Directive: Treat Eugenol not as a benign essential oil, but as a penetrating organic sensitizer . The goal of your PPE is not just to prevent burns, but to prevent the induction of allergy.

Part 2: The Barrier Strategy (PPE Selection)

Hand Protection: The Permeation Logic

Standard laboratory nitrile gloves (4 mil) are insufficient for prolonged contact with Eugenol. Phenolic compounds swell and degrade nitrile rubber, reducing breakthrough times significantly.

The "Sacrificial Layer" Protocol: For analytical handling (<10 mL), rely on a double-gloving system where the outer glove is treated as a sacrificial barrier and changed immediately upon splash.

Glove MaterialThicknessEstimated BreakthroughUse Case
Nitrile (Disposable) 4-5 mil< 10 MinutesSplash Only. Must be double-gloved. Change immediately if splashed.[1]
Nitrile (Extended) 8-12 mil30-60 MinutesShort Procedures. Good for analytical prep.
Butyl Rubber 15-25 mil> 480 MinutesBulk Handling. Required for synthesis, distillation, or spill cleanup.
Laminate (Silver Shield) 2.7 mil> 480 MinutesEmergency/Spill. Best chemical resistance but poor dexterity.

Expert Insight: Do not use Latex. Eugenol permeates natural rubber rapidly. If you notice your nitrile gloves "puckering" or feeling loose at the fingertips, permeation has already occurred.

Respiratory Protection
  • Standard Conditions (Room Temp): Eugenol has low vapor pressure (<0.1 hPa @ 25°C).[2] A certified Chemical Fume Hood is sufficient.

  • Elevated Risk (Heating/Distillation): If heating or generating aerosols, the fume hood is mandatory. If work must be done outside a hood (e.g., maintenance), use a half-face respirator with Organic Vapor (OV) cartridges (P-100 combo recommended for particulates).

Eye & Face Protection

Eugenol is an oily liquid that does not rinse away easily.

  • Mandatory: Chemical Splash Goggles (indirect venting). Safety glasses are inadequate because the oily liquid can run down the forehead/temples into the eyes.

  • Bulk Handling: Add a Face Shield over goggles to protect the neck and chin from splashes.

Part 3: Decision Logic & Workflows

PPE Selection Algorithm

Use this logic flow to determine the required protection level before initiating work.

PPE_Selection Start Task Assessment Volume Volume / State? Start->Volume Analytical Analytical (<10mL) Ambient Temp Volume->Analytical Small Scale Bulk Bulk (>10mL) or Heated Volume->Bulk Large Scale PPE_Level1 LEVEL 1: Double Nitrile (4mil) Splash Goggles Lab Coat Analytical->PPE_Level1 PPE_Level2 LEVEL 2: Butyl Rubber or Thick Nitrile (>8mil) Face Shield + Goggles Apron Bulk->PPE_Level2 Resp_Check Aerosol/Heat Risk? PPE_Level1->Resp_Check PPE_Level2->Resp_Check FumeHood Fume Hood Mandatory Resp_Check->FumeHood Standard Respirator Add OV Respirator Resp_Check->Respirator Open System/Heat

Figure 1: Decision matrix for selecting appropriate PPE based on volume and thermal conditions.

Part 4: Operational Protocol

Phase 1: Pre-Work Inspection
  • Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.

  • Solvent Check: Ensure no oxidizing agents (e.g., concentrated Nitric Acid) are in the immediate vicinity, as Eugenol reacts vigorously with strong oxidizers.

Phase 2: Active Handling (The "Clean/Dirty" Rule)

Eugenol is oily and transfers easily.

  • Donning: Put on the inner pair of gloves (orange/blue) and the outer pair (different color if possible) to visualize breaches.

  • Handling:

    • Keep all Eugenol containers inside the fume hood.

    • If a drop lands on your outer glove, STOP .

    • Doff the outer glove immediately inside the hood.

    • Inspect the inner glove.[3][4][5] If dry, don a fresh outer glove.

  • Cross-Contamination: Never touch door handles, keyboards, or your face while wearing the outer "process" gloves.

Phase 3: Safe Doffing (The "Beak" Method)

To prevent skin contact with the oily residue on the gloves:

  • Pinch the outside of the first glove near the wrist. Peel it away from the hand, turning it inside out.

  • Hold the peeled glove in the gloved hand.

  • Slide a finger of the ungloved hand under the wrist of the remaining glove.

  • Peel it off over the first glove, creating a sealed bag.

  • Dispose of as hazardous solid waste.

Part 5: Emergency Response & Decontamination

Critical Note on Washing: Eugenol is lipophilic (oil-loving). Water alone is ineffective and may spread the chemical over a larger skin area.

Skin Contact Response
  • Immobilize: Stop working immediately.

  • Solvent Selection: Do NOT use ethanol or acetone to wash skin. These solvents increase skin permeability, driving the Eugenol deeper into the tissue.

  • Decon:

    • Primary: Wash with Polyethylene Glycol (PEG 300 or 400) if available (standard phenol protocol).

    • Secondary: If PEG is unavailable, use copious amounts of liquid soap and water . Scrub gently; do not abrade the skin.

    • Rinse for at least 15 minutes.

Exposure Workflow

Exposure_Response Event Exposure Event Type Contact Type? Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Action_Skin 1. Blot excess (do not rub) 2. Apply PEG 300/400 or Soap 3. Rinse >15 mins Skin->Action_Skin Prohibition DO NOT USE ETHANOL (Increases absorption) Skin->Prohibition Action_Eye 1. Force eyelids open 2. Rinse eyewash >15 mins 3. Consult Ophthalmologist Eye->Action_Eye Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical

Figure 2: Emergency response workflow emphasizing the prohibition of organic solvents for skin decontamination.

Part 6: Disposal Logistics

  • Segregation: Eugenol waste must be segregated into Non-Halogenated Organic Waste .

  • Incompatibility: Never mix Eugenol waste with oxidizing acids (Nitric, Chromic) or metal hydrides.

  • Solid Waste: Contaminated gloves and paper towels must be bagged and tagged as hazardous solid waste (phenol-contaminated). Do not throw in regular trash due to odor and potential for janitorial staff sensitization.

References

  • PubChem. (n.d.). Eugenol (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

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